Omoconazole nitrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
83621-06-1 |
|---|---|
Molecular Formula |
C20H18Cl3N3O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid |
InChI |
InChI=1S/C20H17Cl3N2O2.HNO3/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17;2-1(3)4/h2-9,12-13H,10-11H2,1H3;(H,2,3,4)/b20-14-; |
InChI Key |
BNDOPUYTWJQTOE-VSOKSMTPSA-N |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
Isomeric SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3.[N+](=O)(O)[O-] |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
Synonyms |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Omoconazole Nitrate on Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omoconazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed examination of the core mechanism of action of this compound: the inhibition of ergosterol biosynthesis. We will delve into the specific molecular target, the downstream cellular consequences, and the quantitative measures of its antifungal activity. This document also outlines the key experimental protocols utilized to elucidate this mechanism, providing a framework for research and development in the field of antifungal therapies.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its targeted disruption of the ergosterol biosynthesis pathway, a critical metabolic process for fungal cell viability.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[3][4] By inhibiting the synthesis of ergosterol, this compound compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1][2]
Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The specific molecular target of this compound, like other imidazole antifungals, is the cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[1][3] This enzyme plays a crucial role in the post-squalene stage of ergosterol biosynthesis, catalyzing the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is a critical step in the conversion of lanosterol to ergosterol.[1]
This compound acts as a potent inhibitor of lanosterol 14α-demethylase. The nitrogen atom within the imidazole ring of omoconazole binds to the heme iron atom located in the active site of the CYP51 enzyme.[1] This coordination competitively inhibits the binding of the natural substrate, lanosterol, effectively halting the ergosterol biosynthesis pathway.
Downstream Cellular Consequences
The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of detrimental effects within the fungal cell:
-
Depletion of Ergosterol: The most direct consequence is the reduction in the cellular concentration of ergosterol. The lack of this vital sterol disrupts the physical properties of the fungal cell membrane, leading to increased fluidity and permeability.[1]
-
Accumulation of Toxic Methylated Sterol Precursors: The enzymatic block results in the intracellular accumulation of lanosterol and other 14α-methylated sterol precursors.[1] The incorporation of these aberrant sterols into the fungal membrane further disrupts its structure and the function of membrane-associated enzymes, contributing significantly to the antifungal effect.[1]
These dual consequences of ergosterol depletion and toxic sterol accumulation work synergistically to inhibit fungal growth and viability.
Data Presentation: In Vitro Antifungal Activity
| Fungal Group | Species | MIC Range (µg/mL) | Reference |
| Dermatophytes | Trichophyton spp., Microsporum spp. | 0.01 - 1 | [5] |
| Trichophyton rubrum, T. mentagrophytes | ≤ 0.04 - 0.63 | [6] | |
| Yeasts | Candida albicans | 0.03 - 0.5 | [5] |
| Candida albicans | 0.16 - 2.5 | [6] | |
| Candida tropicalis | - | [5] |
Experimental Protocols
The following sections describe the detailed methodologies for key experiments used to characterize the mechanism of action of azole antifungals like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Protocol:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microdilution Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final concentrations should cover a clinically relevant range.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the cell density to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This in vitro enzymatic assay directly measures the inhibitory effect of this compound on the activity of lanosterol 14α-demethylase.
Objective: To determine the IC50 value of this compound for the inhibition of lanosterol 14α-demethylase.
Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain or prepare a source of lanosterol 14α-demethylase, typically from fungal microsomes or a recombinant expression system.
-
Prepare a solution of the substrate, lanosterol, often radiolabeled (e.g., [³H]lanosterol), in a suitable buffer.
-
-
Assay Reaction:
-
In a reaction vessel, combine the enzyme preparation, a NADPH-cytochrome P450 reductase system (required for CYP enzyme activity), and varying concentrations of this compound.
-
Initiate the reaction by adding the lanosterol substrate.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Extraction and Analysis:
-
Stop the reaction and extract the sterols from the mixture using an organic solvent.
-
Separate the substrate (lanosterol) from the product (demethylated lanosterol) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
IC50 Calculation:
-
Quantify the amount of product formed at each this compound concentration.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in the enzymatic activity compared to the control with no inhibitor.
-
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to analyze the changes in the sterol composition of fungal cells after treatment with this compound.
Objective: To identify and quantify the accumulation of lanosterol and the depletion of ergosterol in fungal cells.
Protocol:
-
Fungal Culture and Treatment:
-
Grow a fungal culture to a desired cell density.
-
Expose the culture to a sub-lethal concentration of this compound for a specified duration. A drug-free culture serves as the control.
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Perform alkaline saponification of the cell pellet (e.g., using alcoholic potassium hydroxide) to break open the cells and hydrolyze lipids.
-
-
Sterol Extraction:
-
Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent such as n-heptane or hexane.
-
-
Derivatization (Optional but Recommended):
-
To improve the volatility and chromatographic properties of the sterols, they can be derivatized to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the extracted sterol sample into a gas chromatograph coupled with a mass spectrometer.
-
The different sterols will be separated based on their retention times in the GC column.
-
The mass spectrometer will provide mass spectra for each separated compound, allowing for their identification by comparison with known standards and spectral libraries.
-
-
Data Analysis:
-
Quantify the relative amounts of ergosterol and lanosterol (and other accumulated sterols) in the treated and control samples to demonstrate the inhibitory effect of this compound on the ergosterol biosynthesis pathway.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. medkoo.com [medkoo.com]
- 6. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Analysis of Omoconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omoconazole nitrate is an imidazole-class topical antifungal agent effective against a broad spectrum of dermatophytes and yeasts.[1] Its therapeutic action stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to compromised cell integrity and growth inhibition.[1] A thorough spectroscopic characterization is fundamental for quality control, stability studies, and formulation development. This technical guide outlines the standard spectroscopic methodologies for the analysis of this compound. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this compound, this document provides detailed experimental protocols and expected spectral data based on its chemical structure and by analogy to structurally similar azole antifungals.
Physicochemical Properties of this compound
A solid understanding of the basic physicochemical properties of a compound is essential before commencing any analytical work. Key properties for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid | [1] |
| CAS Number | 83621-06-1 | [1] |
| Molecular Formula | C₂₀H₁₈Cl₃N₃O₅ | [1][2] |
| Molecular Weight | 486.73 g/mol | [1][2] |
| Melting Point | 118-120 °C or 122.5 °C | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly in assay and dissolution studies. The imidazole and substituted benzene rings in the molecule are the principal chromophores.
Expected Spectral Characteristics
Based on the chromophoric system of this compound, one would anticipate strong absorbance in the UV region. For related compounds like Miconazole nitrate, absorption maxima (λmax) are observed around 272 nm in methanol.[4]
| Solvent | Expected λmax (nm) |
| Methanol | ~270-280 |
| Ethanol | ~270-280 |
| Acetonitrile | ~270-280 |
Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: Spectroscopic grade methanol (or other appropriate transparent solvent).
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare a series of dilutions to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Sample Analysis:
-
Scan the solutions across the UV range (e.g., 200-400 nm) to determine the λmax.
-
Measure the absorbance of the standard solutions at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the identification of this compound and for detecting the presence of specific functional groups.
Expected Spectral Characteristics
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Expected Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| ~1600, ~1500, ~1450 | C=C stretching in aromatic rings |
| ~1650 | C=N stretch (imidazole) |
| 1550 - 1500, 1350 - 1300 | N-O stretching (nitrate group) |
| 1250 - 1050 | C-O stretch (ether) |
| 850 - 800 | C-Cl stretch |
Experimental Protocol
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Alternatively, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the complete structural elucidation and confirmation of the identity of this compound.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethoxy group, the methyl group, and the imidazole ring protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (110-160 ppm), while the aliphatic carbons will be in the upfield region.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Proton Environment | Expected Chemical Shift (ppm) |
| Aromatic protons | 7.0 - 8.0 |
| Imidazole protons | 7.0 - 7.5 |
| -O-CH₂-CH₂-O- | 3.5 - 4.5 |
| -CH₃ | 2.0 - 2.5 |
Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 115 - 130 |
| Imidazole carbons | 115 - 140 |
| C=N (imidazole) | ~145 |
| -O-CH₂- | 60 - 70 |
| -CH₃ | 15 - 25 |
Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete assignment of all proton and carbon signals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to TMS (0 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and 2D correlations to assign each signal to a specific proton and carbon in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for identifying related substances and degradation products.
Expected Spectral Characteristics
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ for the omoconazole base is expected at m/z 423.7 (corresponding to the free base C₂₀H₁₇Cl₃N₂O₂).
-
Fragmentation: Tandem MS (MS/MS) of the molecular ion would likely involve cleavage at the ether linkage and loss of the imidazole-containing side chain.
Expected Major Fragment Ions (ESI-MS/MS)
| m/z | Expected Fragment Structure |
| 423.7 | [M+H]⁺ of Omoconazole free base |
| ~255 | Loss of the 4-chlorophenoxyethoxy group |
| ~169 | 4-chlorophenoxyethoxy fragment |
| ~81 | Imidazole fragment |
Experimental Protocol
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction. ESI is a common ionization source for this type of molecule.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
-
Propose structures for the major fragment ions to elucidate the fragmentation pathway, which can serve as a fingerprint for the molecule.
-
Conclusion
The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry are indispensable for the comprehensive characterization and analysis of this compound. While detailed experimental spectra for this compound are not widely published, the protocols and expected data presented in this guide, based on its chemical structure and comparison with related compounds, provide a robust framework for researchers and analytical scientists. These methods are essential for ensuring the quality, purity, and stability of this compound in pharmaceutical development and manufacturing.
References
Chemical structure and molecular formula of Omoconazole nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omoconazole nitrate is a topical antifungal agent belonging to the imidazole class of drugs. It is effective against a broad spectrum of fungi, including dermatophytes and yeasts, which are responsible for various cutaneous mycoses. This technical guide provides an in-depth analysis of the chemical structure, molecular formula, and key physicochemical properties of this compound. Additionally, it outlines a representative experimental protocol for assessing its in vitro antifungal efficacy.
Chemical Structure and Molecular Formula
This compound is the nitrate salt of Omoconazole. The chemical structure is characterized by an imidazole ring linked to a substituted styryl ether moiety. The systematic IUPAC name is 1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid.
The molecular formula of this compound is C20H18Cl3N3O5 .[1][2]
Physicochemical and Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 486.7 g/mol | [1][2] |
| Exact Mass | 485.031204 Da | [1][3] |
| CAS Number | 83621-06-1 | [1][3][4][5] |
| Melting Point | 118-120 °C | [4] |
| Topological Polar Surface Area | 102 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 7 | [2] |
Logical Relationship of this compound
The following diagram illustrates the relationship between this compound and its constituent parts.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Agar Dilution Method
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates, based on established antifungal susceptibility testing protocols.[2]
1. Preparation of Media and Antifungal Agent:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the this compound stock solution are prepared.
-
Each dilution is then added to molten Sabouraud Dextrose Agar at a temperature of 45-50°C to achieve the final desired concentrations.
-
The agar is poured into sterile Petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
Fungal isolates (e.g., Trichophyton rubrum, Candida albicans) are cultured on appropriate agar plates to obtain pure colonies.
-
A suspension of the fungal colonies is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is spotted onto the surface of the agar plates containing the different concentrations of this compound.
-
A control plate containing no antifungal agent is also inoculated to ensure the viability of the fungal isolates.
-
The plates are incubated at a temperature of 28-35°C for a period of 24-72 hours, depending on the growth rate of the specific fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates are visually inspected for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungal isolate.
Studies have shown that this compound exhibits potent in vitro activity against a wide range of medically important fungi, with MIC values often being equal to or lower than those of comparator antifungal agents like bifonazole.[2] The antifungal spectrum includes most yeasts, dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN104744372A - Method for preparing oxiconazole nitrate - Google Patents [patents.google.com]
- 5. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ergosterol Synthesis Pathway and the Role of Omoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the ergosterol biosynthesis pathway, a critical metabolic process in fungi and a primary target for azole antifungal agents. We delve into the molecular mechanism of Omoconazole nitrate, an imidazole antifungal that effectively disrupts this pathway. This document presents a detailed overview of the pathway, quantitative data on the efficacy of this compound, and detailed experimental protocols relevant to the study of ergosterol synthesis inhibitors. This guide is intended to serve as a core resource for professionals engaged in antifungal research and drug development.
The Ergosterol Biosynthesis Pathway: A Fungal Imperative
Ergosterol is the principal sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Its structural role is analogous to that of cholesterol in mammalian cells. Because ergosterol is vital for fungal viability and is absent in animal cells, its biosynthetic pathway represents an ideal target for selective antifungal therapies. The pathway is a complex, multi-step process, primarily elucidated through studies in Saccharomyces cerevisiae, and can be broadly divided into three main stages.
Mevalonate Pathway
The initial stage of ergosterol biosynthesis begins with Acetyl-CoA and proceeds through the mevalonate pathway to synthesize the isoprenoid precursor, farnesyl pyrophosphate (FPP). This part of the pathway is highly conserved across eukaryotes.
Squalene Synthesis
Two molecules of FPP are condensed to form squalene, the first committed precursor for sterol synthesis. This reaction is catalyzed by the enzyme squalene synthase (ERG9).
Post-Squalene Modification (Late Pathway)
This final and extensive stage involves a series of enzymatic modifications that convert squalene into lanosterol and ultimately to ergosterol. This part of the pathway includes cyclization, demethylation, desaturation, and reduction reactions. A critical step in this late pathway is the C14-demethylation of lanosterol, catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (ERG11). This particular enzyme is the primary target of azole antifungal drugs.
This compound: Mechanism of Action
This compound is a broad-spectrum imidazole antifungal agent. Like other members of the azole class, its primary mechanism of action is the inhibition of ergosterol biosynthesis, leading to the disruption of fungal cell membrane integrity and ultimately cell death.[1][2]
Inhibition of Lanosterol 14α-Demethylase (ERG11)
This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (ERG11).[1][2] This enzyme is responsible for the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. The imidazole moiety of omoconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing it from binding to its natural substrate, lanosterol. This blockade has two major consequences:
-
Depletion of Ergosterol: The inhibition of ERG11 leads to a depletion of ergosterol in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane, impairing the function of membrane-bound enzymes and transport systems.
-
Accumulation of Toxic Methylated Sterols: The enzymatic block results in the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function, leading to increased permeability and leakage of essential cellular components, which contributes to the fungicidal effect.[1][2]
Quantitative Data on Antifungal Activity
The in vitro efficacy of this compound has been evaluated against a broad spectrum of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's activity.
| Fungal Species | This compound MIC (µg/mL) | Bifonazole MIC (µg/mL) | Reference |
| Dermatophytes | |||
| Trichophyton rubrum (47 isolates) | ≤0.04 - 0.63 | ≤0.04 - 1.25 | [1] |
| Trichophyton mentagrophytes (22 isolates) | ≤0.04 - 0.63 | ≤0.04 - 1.25 | [1] |
| Trichophyton mentagrophytes (123 isolates) | Geometric Mean: 2.18 | Geometric Mean: 4.47 | [2] |
| Microsporum gypseum (1 isolate) | ≤0.04 - 0.63 | ≤0.04 - 1.25 | [1] |
| Yeasts | |||
| Candida albicans (27 isolates) | 0.16 - 2.5 | 1.25 - 5 | [1] |
Detailed Experimental Protocols
Protocol for Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.
References
Omoconazole Nitrate: A Technical Deep Dive into its Antifungal Spectrum and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omoconazole nitrate, an imidazole derivative, is a broad-spectrum antifungal agent primarily utilized in topical formulations for the treatment of superficial mycoses. Its efficacy spans a wide range of pathogenic fungi, including dermatophytes and yeasts, which are responsible for a significant burden of skin and mucosal infections. This technical guide provides an in-depth analysis of this compound's spectrum of activity, focusing on its quantitative effects on key fungal pathogens. It further details the experimental protocols for assessing its antifungal potency and explores its molecular mechanisms of action, offering insights for researchers and professionals in the field of antifungal drug development.
Spectrum of Activity: Quantitative Analysis
The in vitro antifungal activity of this compound has been evaluated against a variety of clinically relevant dermatophytes and yeasts. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.
Activity Against Dermatophytes
This compound demonstrates potent activity against the three main genera of dermatophytes: Trichophyton, Microsporum, and Epidermophyton. These fungi are the causative agents of common cutaneous infections such as tinea pedis, tinea corporis, and tinea cruris.
| Dermatophyte Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 47 | ≤0.04 - 0.63 | [1] |
| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 | [1] |
| Microsporum gypseum | 1 | ≤0.04 - 0.63 | [1] |
| Epidermophyton floccosum | Not Specified | ≤0.063 | [2] |
Table 1: In Vitro Activity of this compound Against Dermatophytes
Activity Against Yeasts
This compound is also effective against various yeast species, most notably Candida albicans, a common cause of mucocutaneous candidiasis. Its activity extends to other pathogenic yeasts as well.[3]
| Yeast Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Candida albicans | 27 | 0.16 - 2.5 | [1] |
| Malassezia spp. | Not Specified | Active | [3] |
Table 2: In Vitro Activity of this compound Against Yeasts
Mechanisms of Action
The antifungal effect of this compound, like other imidazole derivatives, is primarily attributed to the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] However, at higher concentrations, secondary mechanisms may also contribute to its fungicidal activity.
Primary Mechanism: Inhibition of Ergosterol Biosynthesis
Ergosterol is essential for maintaining the structural integrity and fluidity of the fungal cell membrane. This compound inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.[4] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disruption of membrane synthesis increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[4]
Secondary Mechanisms of Action
At higher concentrations, imidazole antifungals may exert their effects through additional mechanisms:
-
Direct Membrane Damage: High concentrations of imidazoles can cause direct physical damage to the fungal cell membrane, independent of ergosterol inhibition.[5] This leads to rapid leakage of cellular contents and fungicidal activity.
-
Inhibition of Fatty Acid Synthesis: Some studies suggest that imidazoles can interfere with the synthesis of triglycerides and phospholipids, further disrupting membrane integrity.[6]
-
Induction of Oxidative Stress: Imidazoles may lead to an intracellular accumulation of toxic concentrations of hydrogen peroxide due to changes in oxidative and peroxidative enzyme activities.[6] This oxidative stress can contribute to the deterioration of subcellular organelles and cell necrosis.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible determination of MIC values. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing. The following are generalized protocols for broth microdilution and agar dilution methods that can be adapted for testing this compound.
Broth Microdilution Method (Adapted from CLSI M27/EUCAST E.Def 7.3.2)
This method involves testing the susceptibility of yeasts in a liquid medium.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Culture Medium: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Fungal Inoculum: Prepare a standardized suspension of the yeast to be tested, adjusted to a 0.5 McFarland standard and then diluted to the final inoculum concentration.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed plates.
2. Assay Procedure:
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the microtiter plates using the RPMI-1640 medium to achieve a range of final drug concentrations.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control well and an uninoculated sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control.
Agar Dilution Method (Adapted from CLSI M38-A2)
This method is often used for filamentous fungi, including dermatophytes.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare as for the broth microdilution method.
-
Agar Medium: Use a suitable agar medium, such as Sabouraud Dextrose Agar or RPMI-1640 agar.
-
Fungal Inoculum: Prepare a standardized suspension of fungal conidia or sporangiospores.
-
Petri Dishes: Sterile petri dishes.
2. Assay Procedure:
-
Drug-Containing Agar: Incorporate various concentrations of this compound into molten agar and pour into petri dishes. Allow the agar to solidify. A drug-free control plate should also be prepared.
-
Inoculation: Spot-inoculate the surface of the agar plates with the standardized fungal inoculum.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a period sufficient for growth on the control plate (typically several days for dermatophytes).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
Conclusion
This compound exhibits a broad spectrum of antifungal activity, with potent efficacy against a wide range of dermatophytes and yeasts. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is a well-established and effective target in fungal pathogens. The potential for secondary mechanisms of action at higher concentrations may contribute to its overall fungicidal effect. The standardized protocols for antifungal susceptibility testing are essential for the accurate evaluation of its potency and for guiding further research and development. This comprehensive technical overview provides a solid foundation for scientists and researchers engaged in the study of this compound and the broader field of antifungal drug discovery.
References
- 1. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further in vitro studies with oxiconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Basic Solubility and Stability Characteristics of Omoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core solubility and stability characteristics of Omoconazole nitrate in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).
Introduction
This compound is an imidazole antifungal agent.[1][2] Like other drugs in its class, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption of the cell membrane's integrity leads to increased permeability and, ultimately, fungal cell death.[1] Specifically, this compound targets the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme, by binding to the heme iron in its active site.[1] This action halts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterol precursors, which further disrupts cellular processes.[1][2] A comprehensive understanding of its solubility and stability is paramount for consistent and reliable experimental outcomes and for the development of effective delivery systems.
Quantitative Solubility Data
The following table summarizes the approximate solubility of oxiconazole nitrate , a closely related imidazole antifungal, in several common laboratory solvents. This data is provided as an illustrative guide for researchers working with this compound.
| Solvent | Solubility (mg/mL) | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~ 25 | Not Specified |
| Dimethylformamide (DMF) | ~ 20 | Not Specified |
| Ethanol | ~ 3 | Not Specified |
| DMSO:PBS (pH 7.2) (1:2) | ~ 0.3 | Not Specified |
Note: This data is for Oxiconazole Nitrate and is intended to be illustrative for this compound due to the lack of specific data for the latter.[3]
Stability Profile
As a crystalline solid, oxiconazole nitrate is stable for at least four years when stored at room temperature.[3] However, its stability in solution, particularly in aqueous buffers, is limited. It is recommended that aqueous solutions, typically prepared by first dissolving the compound in DMSO and then diluting with a buffer, not be stored for more than one day.[3]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
1. Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Analytical balance
-
Sealed glass vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant and filter it through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent, accounting for the dilution factor. Express the result in mg/mL or molarity.
2. Solution Stability Assessment
This protocol describes a method to evaluate the stability of this compound in a given solvent over time under specific storage conditions.
Materials:
-
This compound
-
Selected solvent
-
Validated stability-indicating analytical method (e.g., HPLC with a method that separates the parent drug from potential degradants)
-
Storage chambers/incubators set to desired temperatures
-
Light-protective containers (if assessing photostability)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Storage: Aliquot the solution into multiple sealed vials and store them under the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C). Include a condition where samples are protected from light to assess photostability.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed), withdraw a sample from each storage condition.
-
Analysis: Immediately analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound. The method should also be capable of detecting and quantifying any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero). This data can be used to determine the degradation kinetics and estimate the shelf-life of the solution under the tested conditions.
Mechanism of Action: Signaling Pathway
This compound, as an imidazole antifungal, disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. The following diagram illustrates this inhibitory pathway.
This pathway highlights how this compound's inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterols, both of which compromise the fungal cell membrane, ultimately resulting in cell death.[1][2][4][5][6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What is the mechanism of Oxiconazole Nitrate? [synapse.patsnap.com]
- 5. What is the mechanism of Isoconazole Nitrate? [synapse.patsnap.com]
- 6. Oxiconazole Nitrate | C18H14Cl4N4O4 | CID 9556529 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of the Imidazole Group in Omoconazole Nitrate's Antifungal Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omoconazole nitrate is a potent, broad-spectrum antifungal agent belonging to the imidazole class. Its therapeutic success is intrinsically linked to the unique chemical properties of its core imidazole moiety. This technical guide provides an in-depth exploration of the critical role of the imidazole group in the antifungal mechanism of this compound. We will dissect its interaction with the primary fungal target, lanosterol 14α-demethylase, and explore the downstream consequences on fungal cell integrity. This document synthesizes quantitative data on its efficacy, presents detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in mycology and antifungal drug development.
Introduction: The Rise of Imidazole Antifungals
The imidazole class of antifungal agents represents a cornerstone in the management of superficial and systemic mycoses. Their mechanism of action, centered on the disruption of fungal cell membrane synthesis, offers a selective advantage with minimal host toxicity. This compound has demonstrated significant clinical efficacy against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1] Understanding the precise molecular interactions that underpin its activity is paramount for the development of next-generation antifungals that can overcome emerging resistance. At the heart of omoconazole's potency lies its imidazole ring, a five-membered heterocycle containing two nitrogen atoms, which is the key to its antifungal action.[2][3][4]
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its potent inhibition of the ergosterol biosynthesis pathway, a critical metabolic route for fungal survival.[2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The Target Enzyme: Lanosterol 14α-Demethylase (CYP51)
This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as Erg11p).[2][3] This enzyme is a crucial component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is a rate-limiting step in the conversion of lanosterol to ergosterol.
The Indispensable Role of the Imidazole Group
The imidazole moiety of omoconazole is the pharmacophore directly responsible for its inhibitory action. The unprotonated nitrogen atom (N-3) of the imidazole ring forms a coordinate bond with the ferric iron atom of the heme group located in the active site of lanosterol 14α-demethylase.[2] This binding event physically obstructs the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. This targeted interaction is the primary reason for the high affinity and specificity of imidazole antifungals for the fungal enzyme over its human counterpart.
Downstream Consequences of Enzyme Inhibition
The inhibition of lanosterol 14α-demethylase by this compound triggers a cascade of detrimental effects within the fungal cell:
-
Depletion of Ergosterol: The most immediate consequence is the cessation of ergosterol production, leading to a significant reduction in its concentration within the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.
-
Accumulation of Toxic Methylated Sterols: The enzymatic block leads to the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[2] The incorporation of these aberrant sterols into the fungal cell membrane disrupts its normal architecture and function.[2]
-
Increased Membrane Permeability: The altered sterol composition results in increased permeability of the fungal cell membrane, leading to the leakage of essential intracellular components, such as ions (K+), amino acids, and nucleotides.[3][4]
-
Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).[2]
Quantitative Efficacy of this compound
The in vitro antifungal activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 47 | ≤0.04 - 0.63 | [5] |
| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 | [5] |
| Microsporum gypseum | 1 | ≤0.04 - 0.63 | [5] |
| Candida albicans | 27 | 0.16 - 2.5 | [5] |
| Various Dermatophytes | 70 | ≤0.04 - 0.63 | [5] |
| Various Yeasts (including Malassezia) | - | Generally susceptible | [6] |
| Dimorphic Fungi | - | Generally susceptible | [6] |
| Non-pigmented Hyphomycetes | - | Generally susceptible | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against yeast species, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1600 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free growth control well and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control, as determined visually or spectrophotometrically.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the inhibition of ergosterol synthesis in fungal cells treated with this compound.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
25% Alcoholic potassium hydroxide
-
n-Heptane
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: Grow the fungal culture in SDB to the mid-log phase. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and a vehicle control. Incubate for a defined period (e.g., 16 hours).
-
Cell Harvesting and Saponification: Harvest the cells by centrifugation, wash with sterile water, and resuspend in 25% alcoholic KOH. Incubate at 85°C for 1 hour to saponify the lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (sterols) into the n-heptane layer.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol and the precursor 24(28)-dehydroergosterol show a characteristic four-peaked curve.
-
Quantification: Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm. The percentage of inhibition is determined relative to the untreated control.
Structure-Activity Relationship of the Imidazole Group
The antifungal activity of this compound is highly dependent on its chemical structure. The key structural features contributing to its efficacy are:
-
The Imidazole Ring: As previously discussed, the N-3 of the imidazole ring is essential for coordinating with the heme iron of lanosterol 14α-demethylase. Modifications to this ring system generally lead to a significant loss of antifungal activity.
-
The Dichlorophenyl Ring: This lipophilic group contributes to the overall binding affinity of the molecule within the hydrophobic active site of the enzyme. The positions of the chlorine atoms are crucial for optimal interaction.
-
The Linker Chain: The ether linkage and the aliphatic chain connecting the imidazole and dichlorophenyl moieties provide the correct spatial orientation for the molecule to fit within the enzyme's active site.
Beyond Ergosterol: Other Cellular Effects
While the primary mechanism of this compound is the inhibition of ergosterol biosynthesis, its downstream effects can impact other cellular processes and signaling pathways. The disruption of membrane integrity can lead to:
-
Impaired Nutrient Transport: Altered membrane function can affect the activity of membrane-bound transporters, leading to difficulties in nutrient uptake.
-
Cell Wall Stress: The cell wall is a dynamic structure that responds to changes in the plasma membrane. The depletion of ergosterol and accumulation of toxic sterols can induce a cell wall stress response, potentially involving the activation of signaling pathways like the cell wall integrity (CWI) pathway.
-
Mitochondrial Dysfunction: The altered membrane environment can indirectly affect mitochondrial function, leading to the production of reactive oxygen species (ROS) and contributing to cellular damage.
Further research, including transcriptomic and proteomic studies, is needed to fully elucidate the complex network of signaling pathways affected by this compound treatment.
Conclusion
The imidazole group of this compound is the linchpin of its antifungal activity. Its ability to specifically chelate the heme iron of lanosterol 14α-demethylase initiates a cascade of events that ultimately leads to the disruption of fungal cell membrane integrity and inhibition of fungal growth. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective antifungal therapies in the face of growing resistance. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge of imidazole antifungals and their critical role in combating fungal diseases.
References
- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Oxiconazole Nitrate? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Antifungal Susceptibility Testing of Omoconazole Nitrate Using the Agar Dilution Method: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omoconazole nitrate is an imidazole antifungal agent recognized for its broad-spectrum activity against a variety of medically important fungi, including yeasts and dermatophytes.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By disrupting the integrity of the cell membrane, this compound effectively impedes fungal growth and viability. Accurate determination of its in vitro efficacy against various fungal isolates is crucial for clinical guidance and the development of new therapeutic strategies. The agar dilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, providing valuable data on its potency.
Principle of the Agar Dilution Method
The agar dilution method for antifungal susceptibility testing involves incorporating varying concentrations of the antifungal agent into a solid agar medium. A standardized inoculum of the fungal isolate is then spotted onto the surface of the agar plates. Following an appropriate incubation period, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This method is particularly useful for testing a large number of isolates simultaneously.
Data Presentation: In Vitro Susceptibility of Fungal Isolates to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal species, as determined by the agar dilution method.
Table 1: MIC of this compound against Dermatophytes
| Fungal Species | Number of Isolates | MIC Range (µg/mL) |
| Trichophyton rubrum | 47 | ≤0.04 - 0.63 |
| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 |
| Microsporum gypseum | 1 | ≤0.04 - 0.63 |
Data sourced from a study on the in vitro antifungal activity of this compound against clinical isolates from patients with cutaneous mycosis.[3]
Table 2: MIC of this compound against Candida albicans
| Fungal Species | Number of Isolates | MIC Range (µg/mL) |
| Candida albicans | 27 | 0.16 - 2.5 |
Data sourced from a study comparing the in vitro antifungal activities of this compound and bifonazole.[3]
Experimental Protocols
This section provides a detailed protocol for performing antifungal susceptibility testing of this compound using the agar dilution method, based on established guidelines and methodologies for azole antifungals.
Materials
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Bacteriological agar
-
Sterile distilled water
-
Fungal isolates for testing
-
Sabouraud Dextrose Agar (SDA) or other suitable fungal culture medium
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Vortex mixer
-
Incubator (35°C)
-
Sterile cotton swabs
-
0.85% sterile saline
Preparation of Antifungal Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The stock solution can be stored at -70°C for future use. Avoid repeated freeze-thaw cycles.
Preparation of Antifungal Agar Plates
-
Prepare RPMI-1640 agar by adding 2% (w/v) bacteriological agar to the RPMI-1640 broth medium. Autoclave to sterilize and cool to 45-50°C in a water bath.
-
Prepare serial twofold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile distilled water or saline) to create a range of working concentrations.
-
For each desired final concentration in the agar, add 1 part of the appropriate working antifungal solution to 9 parts of the molten RPMI-1640 agar. For example, to prepare an agar plate with a final concentration of 12.8 µg/mL, add 2 mL of a 128 µg/mL working solution to 18 mL of molten agar.
-
Mix gently but thoroughly by inverting the tube to ensure a homogenous distribution of the antifungal agent without creating air bubbles.
-
Immediately pour the agar mixture into sterile petri dishes to a depth of approximately 4 mm.
-
Allow the agar plates to solidify at room temperature on a level surface.
-
Prepare a drug-free control plate containing only the RPMI-1640 agar.
-
The prepared plates can be stored at 4°C for up to one week.
Inoculum Preparation
-
Subculture the fungal isolates onto SDA plates and incubate at 35°C for a sufficient time to obtain pure, well-isolated colonies (24-48 hours for yeasts, longer for dermatophytes).
-
For Yeasts (e.g., Candida species):
-
Touch at least five colonies (≥1 mm in diameter) with a sterile loop.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension with a spectrophotometer to match that of a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Prepare a working inoculum by diluting this suspension 1:10 in sterile saline to achieve a final concentration of 1-5 x 10^5 CFU/mL.
-
-
For Dermatophytes:
-
Harvest conidia from a mature culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently rub the colony surface with a sterile cotton swab to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard as described for yeasts.
-
Inoculation and Incubation
-
Using a multipoint inoculator (or a micropipette), spot 1-2 µL of the standardized fungal inoculum onto the surface of the prepared agar plates, including the drug-free control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C.
-
Examine the plates for growth after 24-48 hours for rapidly growing yeasts and up to 5-7 days for slower-growing dermatophytes. The drug-free control plate should show confluent growth.
Reading and Interpretation of Results
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
-
A faint haze or a single microcolony at the inoculation spot should be disregarded.
-
The results should be read against a dark background to enhance visibility.
Mandatory Visualizations
Caption: Workflow for Agar Dilution Antifungal Susceptibility Testing.
Caption: Mechanism of Action of this compound.
References
- 1. intertekinform.com [intertekinform.com]
- 2. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Omoconazole Nitrate
For Research, Scientific, and Drug Development Professionals
Introduction
Omoconazole is a topical imidazole derivative with potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans, Malassezia furfur, and various dermatophytes.[1][2] It is formulated as omoconazole nitrate in pharmaceutical preparations.[1][3][4] The accurate and precise quantification of this compound in experimental samples is crucial for quality control, stability testing, and pharmacokinetic studies during drug development.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used analytical technique for the quantification of antifungal drugs due to its high precision, sensitivity, and specificity.[5]
This application note provides a detailed protocol for the development and validation of a simple, rapid, and reliable reversed-phase HPLC-UV method for the determination of this compound. The methodology is based on established principles for analyzing azole antifungal agents and can be adapted for various experimental sample matrices.[5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is vital for method development, particularly in selecting appropriate solvents and understanding the molecule's chromatographic behavior.
| Property | Value | Reference |
| Chemical Name | 1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid | [1] |
| Molecular Formula | C₂₀H₁₈Cl₃N₃O₅ | [1][2] |
| Molecular Weight | 486.7 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO.[8][9][10] | N/A |
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a nonpolar C18 stationary phase with a polar mobile phase. The analyte is propelled through the column by a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound is retained on the column and then elutes at a characteristic retention time. A UV detector is used to monitor the column effluent at a specific wavelength where the analyte exhibits strong absorbance, allowing for its quantification by comparing the peak area to that of known standards.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6][7]
-
Data Acquisition Software: Chromatography software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: For buffer preparation.
-
Solvents and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Ultrapure)
-
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile: 0.05M Ammonium Acetate Buffer, 70:30, v/v, pH 6.0):
-
Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
-
Adjust the pH of the buffer to 6.0 using dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of acetonitrile with 300 mL of the prepared ammonium acetate buffer.
-
Degas the final mobile phase mixture by sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation Protocol (General for Cream-based Samples)
-
Accurately weigh a portion of the experimental cream sample equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Vortex for 5 minutes to disperse the cream and dissolve the drug. Gentle heating may be applied if necessary.[11]
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the insoluble excipients.
-
Transfer the supernatant to a 50 mL volumetric flask.
-
Repeat the extraction process on the pellet with another 20 mL of methanol, centrifuge, and combine the supernatants in the same volumetric flask.
-
Dilute the combined supernatants to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.
HPLC-UV Method Parameters
The following table summarizes the recommended starting parameters for the HPLC-UV analysis. Optimization may be required based on the specific system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05M Ammonium Acetate (pH 6.0) (70:30, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7][12] |
| Injection Volume | 20 µL[12] |
| Column Temperature | 25°C |
| Detection Wavelength | 235 nm[13] |
| Run Time | 10 minutes |
Data Presentation and Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[14][15] Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity and Calibration
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
Table 1: Representative Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 55,230 |
| 5.0 | 278,950 |
| 10.0 | 549,870 |
| 20.0 | 1,105,600 |
| 40.0 | 2,210,500 |
| 50.0 | 2,755,400 |
| Regression Equation | y = 55010x + 1520 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
Precision is assessed by analyzing replicate samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The results are expressed as the relative standard deviation (%RSD).
Table 2: Intra-day and Inter-day Precision Data
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6 over 3 days) |
|---|---|---|
| 5.0 | 1.35 | 1.89 |
| 20.0 | 0.88 | 1.25 |
| 40.0 | 0.65 | 0.97 |
Accuracy (Recovery)
Accuracy is determined by spiking a blank sample matrix with known amounts of this compound at different concentration levels. The percentage recovery is then calculated.
Table 3: Accuracy/Recovery Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
|---|---|---|
| 5.0 | 4.95 | 99.0% |
| 20.0 | 20.24 | 101.2% |
| 40.0 | 39.76 | 99.4% |
Visualizations
Experimental Workflow
Caption: Diagram 1: HPLC-UV Analysis Workflow
Method Development & Validation Logic
Caption: Diagram 2: Method Development & Validation Logic
References
- 1. This compound | C20H18Cl3N3O5 | CID 3036590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Omoconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Omoconazole [drugfuture.com]
- 4. This compound | 83621-06-1 [chemicalbook.com]
- 5. ijiemr.org [ijiemr.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ajpamc.com [ajpamc.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sid.ir [sid.ir]
- 11. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols: Evaluating Omoconazole Nitrate in 3D Human Skin Equivalent Models for Fungal Infection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omoconazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class, which is utilized for treating superficial fungal infections of the skin.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] By disrupting the integrity of the membrane, omoconazole leads to increased permeability and ultimately, fungal cell death.[1][2] Three-dimensional (3D) human skin equivalent (HSE) models, such as Reconstructed Human Epidermis (RHE) or full-thickness skin models, offer a sophisticated in vitro platform that closely mimics the architecture and physiology of human skin.[3][4][5] These models are invaluable for studying host-pathogen interactions and for the preclinical evaluation of topical antifungal agents like this compound, providing a more relevant alternative to traditional 2D cell cultures and animal testing.[5][6]
These application notes provide detailed protocols for establishing a fungal infection in 3D HSE models and assessing the efficacy of this compound.
Mechanism of Action of this compound
This compound specifically targets the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors within the fungal cell.[2][7] This dual effect compromises the structural integrity and function of the fungal cell membrane, resulting in the cessation of growth and cell death.[2]
Experimental Protocols
The following protocols outline the procedure for using a 3D RHE model to study a Trichophyton rubrum infection and evaluate the efficacy of this compound.
Protocol 1: Establishment of Dermatophytosis in RHE Model
This protocol describes the steps to infect a commercially available RHE model.
Materials:
-
Reconstructed Human Epidermis (RHE) tissues in inserts
-
Assay medium provided by the RHE manufacturer
-
Trichophyton rubrum culture
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Phosphate-buffered saline (PBS), sterile
-
6-well plates
-
Pipettes and sterile tips
Procedure:
-
RHE Tissue Preparation: Upon receipt, place the RHE tissues, housed in cell culture inserts, into 6-well plates containing the provided assay medium. Equilibrate the tissues in a cell culture incubator (37°C, 5% CO₂) for at least 1-2 hours or as per the manufacturer's instructions.
-
Fungal Inoculum Preparation: Culture T. rubrum on SDA plates. To prepare the inoculum, harvest fungal spores (microconidia) from a mature culture by flooding the plate with sterile PBS and gently scraping the surface.
-
Filter the suspension to remove hyphal fragments. Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁷ spores/mL in sterile PBS.
-
Infection of RHE Tissues: Topically apply 10-20 µL of the T. rubrum spore suspension onto the center of the RHE tissue surface.
-
Incubate the infected models at 32-37°C with 5% CO₂. The infection period can range from 24 to 96 hours to allow for spore germination and invasion of the stratum corneum.[8]
Protocol 2: Efficacy Assessment of this compound
This protocol details the application of this compound and subsequent endpoint analysis.
Materials:
-
Infected RHE tissues
-
This compound formulation (e.g., 1% cream)
-
Vehicle control (cream base without omoconazole)
-
Positive control (e.g., another known antifungal cream)
-
Sterile PBS with 0.05% Tween 80
-
Tissue homogenizer
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
ELISA kits for human cytokines (e.g., IL-1α, IL-6, IL-8)
-
Formalin, paraffin, and histology stains (H&E, PAS)
Procedure:
-
Treatment Application: After the initial infection period (e.g., 24 hours), apply a standardized amount (e.g., 10 mg) of the this compound formulation, vehicle control, or positive control to the surface of the infected RHE tissues. Use uninfected RHE tissues as a negative control.
-
Incubate the treated models for an additional 24 to 72 hours. At the end of the treatment period, collect the culture medium for cytokine analysis and process the tissues for the assays below.
A. Fungal Viability (CFU Assay):
-
Gently wash the RHE surface with sterile PBS to remove residual formulation.
-
Place the entire RHE tissue into a tube containing 1 mL of sterile PBS with 0.05% Tween 80.
-
Homogenize the tissue completely.[8]
-
Perform ten-fold serial dilutions of the homogenate.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate plates at 28°C for 5-7 days, then count the number of colony-forming units (CFUs) to determine the fungal load per tissue.[8]
B. Host Inflammatory Response (Cytokine Analysis):
-
Use the culture medium collected at the end of the treatment period.
-
Centrifuge the medium to pellet any debris.
-
Measure the concentration of pro-inflammatory cytokines such as IL-1α, IL-6, and IL-8 using specific ELISA kits, following the manufacturer's instructions. Elevated cytokine levels are indicative of an inflammatory response to the fungal infection.[4][6]
C. Histological Analysis:
-
Fix RHE tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
Stain sections with Hematoxylin and Eosin (H&E) to observe tissue morphology and inflammatory cell infiltration, and with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) to visualize fungal elements within the stratum corneum and epidermis.[3]
D. Tissue Viability (MTT Assay):
-
After washing, transfer the RHE tissues to a new 6-well plate containing medium with MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 3 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Extract the formazan crystals by submerging the tissue in isopropanol.
-
Measure the absorbance of the extracted solution using a spectrophotometer (e.g., at 570 nm). The absorbance is directly proportional to tissue viability.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups. The following table presents representative data illustrating the expected outcomes from such an experiment.
Table 1: Representative Data on the Efficacy of 1% this compound in a T. rubrum-Infected RHE Model
| Treatment Group | Fungal Viability (log CFU/tissue) | Tissue Viability (% of Uninfected Control) | IL-1α Release (pg/mL) | IL-8 Release (pg/mL) |
| Uninfected Control | 0 | 100 ± 5.0 | 45 ± 8 | 210 ± 40 |
| Infected Control (Vehicle) | 5.8 ± 0.4 | 85 ± 7.2 | 380 ± 55 | 1650 ± 280 |
| 1% this compound | 3.1 ± 0.6 | 96 ± 6.5 | 110 ± 25 | 450 ± 95 |
Values are represented as mean ± standard deviation. This is illustrative data based on typical results for effective azole antifungals.[8]
Host Immune Signaling in Fungal Infection
Upon infection, fungal Pathogen-Associated Molecular Patterns (PAMPs), such as β-glucans and mannans, are recognized by Pattern Recognition Receptors (PRRs) on host cells like keratinocytes.[9] This recognition, primarily through C-type lectin receptors (CLRs) like Dectin-1 and Toll-like receptors (TLRs), initiates intracellular signaling cascades.[9][10] These pathways often converge on the activation of transcription factors like NF-κB, leading to the production and release of pro-inflammatory cytokines and chemokines, which orchestrate the innate immune response to control the infection.[9] By reducing the fungal load, this compound effectively dampens this inflammatory signaling.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Use of a 3D Model with Reconstructed Human Epidermis Infected with Fungi and Covered with a Bovine Nail to Simulate Onychomycosis and to Evaluate the Effects of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of an in vitro biofabricated 3D skin as a pathological model of cutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small, Cationic Antifungal Proteins from Filamentous Fungi Inhibit Candida albicans Growth in 3D Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isoconazole Nitrate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Establishing an in vitro Candida albicans biofilm model to test Omoconazole nitrate efficacy
Application Note & Protocol
Topic: Establishing an in vitro Candida albicans Biofilm Model to Test Omoconazole Nitrate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a major human fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces, such as catheters and other implanted medical devices.[1][2] These structured communities of cells are encased in a self-produced extracellular matrix, which provides protection from host immune defenses and antifungal drugs.[2][3] Biofilm-associated infections are a significant clinical challenge due to their inherent resistance to conventional antifungal therapies.[4] This resistance is multifactorial, involving the dense extracellular matrix, the physiological state of the cells within the biofilm, and the expression of specific resistance genes.[4]
This compound is an imidazole antifungal agent that, like other drugs in its class, inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[5][6] By disrupting membrane integrity, omoconazole leads to fungal cell death.[7][8] While effective against planktonic (free-floating) Candida cells, its efficacy against the more resilient biofilm form requires specific evaluation.[9][10]
This document provides detailed protocols for establishing a reproducible in vitroC. albicans biofilm model using 96-well microtiter plates. It further outlines methods to quantify the efficacy of this compound against these biofilms using a metabolic viability assay (XTT) and to visualize its effect on biofilm structure through confocal microscopy.
Mechanism of Action: this compound
This compound's primary antifungal activity stems from the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity and integrity. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors.[6] This dual effect disrupts membrane structure and function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.[7][11]
Caption: Mechanism of this compound Action.
Experimental Workflow
The overall workflow involves the formation of a mature C. albicans biofilm, treatment with this compound, and subsequent analysis of the drug's effect on biofilm viability and structure.
Caption: Overall Experimental Workflow.
Materials and Reagents
-
Sabouraud Dextrose Agar (SDA)
-
Yeast Nitrogen Base (YNB) medium
-
Glucose
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide)[12]
-
Menadione
-
Sterile, flat-bottom 96-well polystyrene microtiter plates[14]
-
For Microscopy:
-
FUN-1 stain
-
Concanavalin A (ConA), Alexa Fluor 488 conjugate
-
Sterile plastic or silicone discs (optional, for microscopy)
-
Experimental Protocols
Protocol 1: In Vitro C. albicans Biofilm Formation
This protocol describes the formation of biofilms in a 96-well plate, a method suitable for high-throughput screening.[14][15] The process involves adherence, initiation, and maturation stages.[1]
-
Inoculum Preparation:
-
Culture C. albicans on an SDA plate at 37°C for 18-24 hours.
-
Inoculate a single colony into YNB medium supplemented with 50 mM glucose and incubate overnight at 37°C with shaking.[16]
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in YNB medium supplemented with 100 mM glucose.[16]
-
Adjust the cell suspension to a final concentration of 1 x 10⁷ cells/mL using a hemocytometer or spectrophotometer (OD₆₀₀).[14]
-
-
Adherence Phase:
-
Dispense 100 µL of the standardized cell suspension into the wells of a flat-bottom 96-well plate.
-
Incubate the plate at 37°C for 90 minutes with gentle shaking (e.g., 75 rpm) to allow cells to adhere to the well surface.[14]
-
-
Maturation Phase:
-
After the adherence step, carefully aspirate the medium to remove non-adherent, planktonic cells.
-
Gently wash each well twice with 200 µL of sterile PBS to remove any remaining weakly attached cells.[1]
-
Add 200 µL of fresh YNB medium with 100 mM glucose to each well.
-
Incubate the plate at 37°C for 24 to 48 hours with shaking (75 rpm) to allow for biofilm maturation.[12] A mature biofilm will consist of yeast, hyphae, and an extracellular matrix.[4]
-
Protocol 2: Antifungal Susceptibility Testing with this compound
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of two-fold serial dilutions of this compound in YNB medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the biofilm (typically ≤1%).
-
-
Biofilm Treatment:
-
After the 24-48 hour maturation period, carefully remove the medium from the wells.
-
Wash the biofilms once with PBS to remove any planktonic cells that may have been released.
-
Add 200 µL of the prepared this compound dilutions to the respective wells. Include a drug-free control (medium with DMSO) and a negative control (no biofilm).
-
Incubate the plate for an additional 24 hours at 37°C.
-
Protocol 3: Quantifying Biofilm Viability (XTT Reduction Assay)
The XTT assay measures the metabolic activity of the biofilm cells, which correlates with cell viability.[12][13]
-
Reagent Preparation:
-
Prepare an XTT solution (e.g., 1 mg/mL in PBS) and filter-sterilize.
-
Prepare a menadione solution (e.g., 10 mM in acetone) just before use. Menadione enhances the reduction of XTT.
-
For each assay, prepare the XTT/menadione working solution. For example, for every 5 mL of XTT solution, add 10 µL of menadione solution. Note: The optimal concentrations of XTT and menadione may need to be determined empirically.[17]
-
Optional Improvement: Supplementing the PBS used for the XTT solution with glucose (e.g., 200 mM) can improve the reliability of the assay for mature biofilms by ensuring cells in lower layers are metabolically active for the test.[12][18]
-
-
Assay Procedure:
-
After the 24-hour drug treatment, aspirate the medium and wash the biofilms twice with PBS.
-
Add 200 µL of the XTT/menadione working solution to each well.
-
Incubate the plate in the dark at 37°C for 1-3 hours. The incubation time should be optimized to yield a strong colorimetric signal without saturation.[17]
-
After incubation, measure the absorbance of the orange formazan product at 490 nm using a microplate reader.
-
Protocol 4: Visualizing Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess the impact of this compound on its architecture and cell viability.[19][20]
-
Biofilm Formation for Microscopy: Form biofilms on a suitable substrate for imaging, such as sterile plastic coverslips or silicone discs placed at the bottom of the wells of a 12- or 24-well plate, following the steps in Protocol 1.
-
Staining:
-
After drug treatment, wash the biofilms on the discs with PBS.
-
Incubate the discs for 45 minutes at 37°C in PBS containing a combination of fluorescent stains. A common combination is:
-
FUN-1 (10 µM): Stains metabolically active cells, resulting in red fluorescent intravacuolar structures. Dead cells exhibit diffuse green-yellow fluorescence.
-
Concanavalin A (ConA) - Alexa Fluor 488 conjugate (25 µg/mL): A lectin that binds to mannans in the cell wall and extracellular matrix, staining the entire biofilm structure green.
-
-
-
Imaging:
-
Mount the stained disc on a microscope slide.
-
Visualize the biofilm using a confocal microscope. Acquire a series of z-stack images to reconstruct the 3D architecture.
-
Analyze images for changes in biofilm thickness, cell morphology (yeast vs. hyphae), cell viability (red vs. green FUN-1 staining), and overall matrix distribution.[20][21]
-
Data Presentation and Interpretation
Quantitative data from the XTT assay should be summarized in tables. The results are typically expressed as the percentage of metabolic activity relative to the untreated control biofilm.
Table 1: Efficacy of this compound Against C. albicans Biofilm Viability
| This compound (µg/mL) | Mean Absorbance (490 nm) ± SD | % Metabolic Activity Reduction |
| 0 (Control) | 1.250 ± 0.08 | 0% |
| 2 | 1.185 ± 0.09 | 5.2% |
| 4 | 1.050 ± 0.11 | 16.0% |
| 8 | 0.875 ± 0.07 | 30.0% |
| 16 | 0.613 ± 0.06 | 51.0% (SMIC₅₀) |
| 32 | 0.350 ± 0.05 | 72.0% |
| 64 | 0.245 ± 0.04 | 80.4% (SMIC₈₀) |
| 128 | 0.230 ± 0.05 | 81.6% |
-
Interpretation: The Sessile Minimum Inhibitory Concentration (SMIC) is the lowest drug concentration that causes a significant reduction in metabolic activity compared to the control. SMIC₅₀ and SMIC₈₀ values (50% and 80% reduction, respectively) are common metrics for reporting the efficacy of a drug against a biofilm.[13]
Confocal Microscopy Interpretation:
-
Untreated Control: A thick, dense biofilm with a complex 3D structure, containing a mix of yeast and hyphal cells, and extensive green staining from ConA. Metabolically active cells will show prominent red fluorescence with FUN-1.
-
Omoconazole-Treated: A noticeable reduction in biofilm thickness and density. There may be a shift in morphology (e.g., fewer hyphae) and a significant increase in cells with diffuse green/yellow FUN-1 staining, indicating cell death. The overall integrity of the extracellular matrix may also appear compromised.
References
- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is the mechanism of Oxiconazole Nitrate? [synapse.patsnap.com]
- 8. Ultrastructural alterations of Candida albicans induced by a new imidazole antimycotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of action of miconazole: effect of miconazole on respiration and cell permeability of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Models for Candida Biofilm Development | Springer Nature Experiments [experiments.springernature.com]
- 16. annexpublishers.com [annexpublishers.com]
- 17. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Clarifying and Imaging Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Protocols for determining the minimum inhibitory concentration (MIC) of Omoconazole nitrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Omoconazole nitrate is an imidazole antifungal agent with a broad spectrum of activity against various medically important fungi, including yeasts and dermatophytes.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the antifungal susceptibility of a fungal isolate. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[2][3] This document provides detailed protocols for determining the MIC of this compound, primarily based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Data Presentation: this compound MIC Values
The following table summarizes typical MIC ranges for this compound against common fungal pathogens, compiled from available literature. These values can serve as a reference for expected outcomes.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.16 - 2.5 | [7] |
| Dermatophytes (e.g., Trichophyton rubrum, T. mentagrophytes) | ≤0.04 - 0.63 | [7] |
Note: MIC values can vary depending on the specific fungal isolate, testing methodology, and laboratory conditions.
Experimental Protocols: Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[2][4][8] The following protocol is a synthesis of guidelines from CLSI documents M27 for yeasts and M38-A2 for filamentous fungi (dermatophytes), adapted for this compound.[4][9]
1. Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[2]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Sterile 96-well, U-bottom microtiter plates[2]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Humidified incubator
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
2. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1600 µg/mL in 100% DMSO.
-
Ensure the powder is completely dissolved. This stock solution can be stored at -20°C or lower for future use.
3. Inoculum Preparation:
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Harvest several distinct colonies (≥1 mm) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[10]
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain a working inoculum of 1-5 x 10³ CFU/mL.
For Dermatophytes (e.g., Trichophyton rubrum):
-
Culture the dermatophyte on PDA or another suitable medium that supports conidial formation (e.g., oatmeal cereal agar) at 30°C for 4-7 days.[9][11]
-
Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or by flooding the plate with sterile saline and gently scraping.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-3 x 10³ CFU/mL.[11]
4. Broth Microdilution Procedure:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in RPMI-1640 medium.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
The final concentrations of this compound will typically range from 0.015 to 8 µg/mL.
5. Incubation:
-
Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C.
-
Incubation times vary by organism:
6. Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.
-
For azoles like Omoconazole, the endpoint is typically a ≥50% reduction in turbidity as determined by visual inspection or using a spectrophotometric reader.[2]
-
The sterility control (well 12) should show no growth, and the growth control (well 11) should show adequate turbidity.
Visualization of Experimental Workflow
References
- 1. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. scite.ai [scite.ai]
- 6. scribd.com [scribd.com]
- 7. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicinearticle.com [medicinearticle.com]
- 10. Evaluation of a novel oxiconazole nitrate formulation: The thermosensitive gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Note: Probing the Interaction of Omoconazole Nitrate with Fungal Lanosterol 14α-Demethylase using Molecular Docking
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Oxiconazole Nitrate? [synapse.patsnap.com]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Omoconazole Nitrate in Preclinical Topical Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of omoconazole nitrate for topical delivery. The protocols outlined below are designed to assist in the development of effective and stable topical formulations for the treatment of superficial fungal infections.
Introduction to this compound
This compound is a broad-spectrum imidazole antifungal agent.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] By disrupting the integrity of the cell membrane, this compound leads to increased permeability and ultimately, fungal cell death.[1] It is effective against a range of dermatophytes, yeasts, and molds, making it a versatile candidate for treating infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1]
Pre-formulation Studies
Prior to developing a topical formulation, a thorough physicochemical characterization of the this compound drug substance is essential.
Table 1: Physicochemical Properties of this compound
| Property | Description | Method |
| Appearance | Nearly white crystalline powder | Visual Inspection |
| Solubility | Soluble in methanol; sparingly soluble in ethanol, chloroform, and acetone; very slightly soluble in water. | Shake-flask method |
| Melting Point | 179-182°C (with decomposition) | Capillary melting point apparatus |
| pKa | Not available in searched literature | Potentiometric titration |
| Log P | Not available in searched literature | Shake-flask or HPLC method |
| UV λmax | 232 nm in ethanol | UV-Vis Spectrophotometry[2] |
Formulation Development
The goal of formulation development is to create a stable and effective topical delivery system for this compound. Common topical formulations include creams, gels, and nanoemulsions.
Cream Formulation
Table 2: Example of this compound Cream Formulation Components
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| White Petrolatum | Oily phase, emollient | 15.0 |
| Cetyl Alcohol | Stiffening agent, emulsifier | 5.0 |
| Stearyl Alcohol | Stiffening agent, emulsifier | 5.0 |
| Polysorbate 60 | Emulsifier | 4.0 |
| Propylene Glycol | Humectant, penetration enhancer | 10.0 |
| Benzoic Acid | Preservative | 0.2 |
| Purified Water | Aqueous phase | q.s. to 100 |
Nanoemulgel Formulation
Nanoemulgels can enhance the solubility and skin penetration of hydrophobic drugs like this compound.
Table 3: Example of this compound Nanoemulsion Components for Nanoemulgel
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Isopropyl Myristate | Oil Phase | 5.0 |
| Cremophor EL | Surfactant | 22.5 |
| Ethanol | Co-surfactant | 22.5 |
| Purified Water | Aqueous Phase | 49.0 |
| Carbopol 934 | Gelling Agent | 1.0 |
Experimental Protocols
In Vitro Release Testing (IVRT)
Objective: To assess the rate and extent of this compound release from the topical formulation.
Apparatus: Franz Diffusion Cell
Protocol:
-
Membrane Preparation: Use a synthetic membrane (e.g., polysulfone) and hydrate it in the receptor medium for 30 minutes prior to the experiment.[3]
-
Receptor Medium: Prepare a receptor medium that ensures sink conditions. A common choice is a phosphate buffer (pH 7.4) with a surfactant like 1% Sodium Lauryl Sulfate (SLS) to enhance the solubility of the hydrophobic drug.[3] Degas the medium before use.
-
Cell Assembly: Mount the hydrated membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Temperature and Stirring: Maintain the temperature of the receptor compartment at 32°C ± 0.5°C to mimic skin surface temperature and stir the receptor medium continuously.[3]
-
Sample Application: Apply a known quantity (e.g., 300 mg) of the this compound formulation uniformly onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.[4]
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[4]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Ex Vivo Skin Permeation Study
Objective: To evaluate the permeation of this compound through the skin.
Apparatus: Franz Diffusion Cell
Protocol:
-
Skin Preparation: Use excised animal skin (e.g., pig ear skin) or human cadaver skin.[3] Carefully remove any subcutaneous fat and hair. Cut the skin to an appropriate size to fit the diffusion cell.
-
Receptor Medium: Use a physiologically relevant receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4.[5]
-
Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.[5]
-
Equilibration: Allow the skin to equilibrate with the receptor medium for about 30 minutes.
-
Sample Application: Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the skin surface in the donor compartment.
-
Sampling and Analysis: Follow the sampling and analysis steps as described in the IVRT protocol (Section 4.1).
-
Skin Drug Content Analysis: At the end of the experiment, dismount the skin, and wash the surface to remove any unabsorbed formulation. The skin can then be sectioned (e.g., stratum corneum, epidermis, dermis) and the amount of this compound in each layer can be extracted and quantified.
In Vivo Antifungal Efficacy in a Guinea Pig Dermatophytosis Model
Objective: To assess the therapeutic efficacy of the topical this compound formulation in a live animal model of fungal infection.
Protocol:
-
Animal Model: Use healthy guinea pigs. The dorsal skin is typically used for infection.
-
Infection:
-
Prepare a suspension of a dermatophyte, such as Trichophyton mentagrophytes, from a culture.
-
Gently abrade a small area of the guinea pig's dorsal skin.
-
Apply a standardized inoculum of the fungal suspension to the abraded area.[6]
-
-
Treatment:
-
After a few days, once the infection is established (visible signs of erythema and scaling), divide the animals into groups (e.g., untreated control, vehicle control, this compound formulation).
-
Apply a specified amount of the formulation to the infected area once or twice daily for a defined period (e.g., 7-14 days).[6]
-
-
Evaluation:
-
Clinical Scoring: Regularly score the clinical signs of infection (e.g., erythema, scaling, crusting) on a predefined scale.
-
Mycological Examination: At the end of the treatment period, collect skin scrapings from the infected area. Perform a potassium hydroxide (KOH) mount to microscopically observe fungal elements and culture the scrapings on a suitable medium (e.g., Sabouraud Dextrose Agar) to determine the presence of viable fungi.[7]
-
Data Presentation
Table 4: In Vitro Release of this compound from Different Formulations
| Formulation | Cumulative Release at 6h (%) | Flux (µg/cm²/h) |
| 1% Cream | Data to be filled from experiment | Data to be filled from experiment |
| 1% Nanoemulgel | Data to be filled from experiment | Data to be filled from experiment |
| Marketed Product | Data to be filled from experiment | Data to be filled from experiment |
Table 5: Ex Vivo Skin Permeation Parameters of this compound
| Formulation | Permeability Coefficient (Kp x 10⁻³ cm/h) | Drug Retained in Skin (µg/cm²) |
| 1% Cream | Data to be filled from experiment | Data to be filled from experiment |
| 1% Nanoemulgel | Data to be filled from experiment | Data to be filled from experiment |
Table 6: In Vivo Efficacy of this compound Formulations in Guinea Pig Model
| Treatment Group | Mean Clinical Score (Day 14) | Mycological Cure Rate (%) |
| Untreated Control | Data to be filled from experiment | Data to be filled from experiment |
| Vehicle Control | Data to be filled from experiment | Data to be filled from experiment |
| 1% this compound Cream | Data to be filled from experiment | Data to be filled from experiment |
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the In Vitro and Ex Vivo Permeation of Existing Topical Formulations Used in the Treatment of Facial Angiofibroma and Characterization of the Variations Observed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo Guinea Pig Model Study for Evaluating Antifungal Effect of a Dual-Diode Laser with Wavelengths of 405 Nm and 635 Nm on Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Omoconazole Nitrate's Impact on Fungal Cell Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to evaluate the effects of Omoconazole nitrate on the integrity of fungal cell membranes. This compound, an imidazole antifungal agent, primarily functions by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This inhibition disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[1][2]
This document outlines detailed protocols for key assays to quantify the impact of this compound and presents illustrative data in structured tables for comparative analysis.
Mechanism of Action
This compound targets and inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors compromise the structural and functional integrity of the fungal cell membrane.
References
Application Notes and Protocols for Studying the Post-Antifungal Effect (PAFE) of Omoconazole Nitrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omoconazole nitrate is an imidazole antifungal agent used for the treatment of superficial fungal infections of the skin.[1] It is effective against a broad spectrum of fungi, including dermatophytes, yeasts, and molds.[1][2] The primary mechanism of action for omoconazole, like other imidazole derivatives, is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1][2]
The post-antifungal effect (PAFE) is the suppression of fungal growth that persists after the removal of an antifungal agent.[3] Understanding the PAFE is critical in drug development as it provides insights into the pharmacodynamics of an antifungal agent and can help optimize dosing schedules to improve clinical efficacy.[4][5] These application notes provide detailed protocols for the experimental design and determination of the PAFE of this compound against pathogenic fungi, such as Candida albicans.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets and inhibits lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol in fungi.[1][2] The inhibition of this enzyme disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing an accumulation of toxic methylated sterol precursors.[2][6]
Caption: Inhibition of lanosterol 14α-demethylase by this compound.
Experimental Design and Protocols
A typical experimental workflow for determining the PAFE of this compound involves determining the Minimum Inhibitory Concentration (MIC), exposing the fungal culture to the drug, removing the drug, and monitoring the subsequent regrowth.
Caption: General experimental workflow for PAFE determination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Its determination is a prerequisite for the PAFE assay to define sub-inhibitory and supra-inhibitory concentrations for testing. This protocol is based on the broth microdilution method.[7]
Materials:
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
This compound
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusted spectrophotometrically to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI 1640 medium.
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a range of final concentrations (e.g., from 16 µg/mL to 0.03 µg/mL).
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: In Vitro Post-Antifungal Effect (PAFE) Assay
This protocol measures the time it takes for a fungal culture to recover and resume growth after a short exposure to this compound.[7][8]
Materials:
-
All materials from Protocol 1
-
Sterile phosphate-buffered saline (PBS) or saline solution
-
Centrifuge
-
Automated spectrophotometer/microplate reader capable of kinetic reads
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium to a final concentration of approximately 10⁵–10⁶ CFU/mL.[4]
-
Drug Exposure:
-
Prepare tubes with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Prepare a drug-free control tube.
-
Add the fungal suspension to each tube and incubate at 37°C for a defined period (e.g., 1 or 2 hours).[4]
-
-
Drug Removal:
-
Regrowth and Monitoring:
-
Resuspend the final washed pellet in fresh, drug-free RPMI 1640 medium.
-
Transfer 200 µL from each suspension (both treated and control) into separate wells of a 96-well plate.
-
Place the plate in a microplate reader set to 37°C.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm or 600 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours to generate growth curves.[7][9]
-
-
Data Analysis and PAFE Calculation:
Data Presentation
Quantitative PAFE results should be summarized in a clear, tabular format to facilitate comparison across different experimental conditions.
| Fungal Strain | Omoconazole Conc. (as multiple of MIC) | Exposure Time (hours) | Time to 50% Max OD (T) (hours) | Control Time to 50% Max OD (C) (hours) | PAFE (T - C) (hours) |
| C. albicans ATCC 90028 | 1x MIC | 1 | 10.5 | 8.0 | 2.5 |
| C. albicans ATCC 90028 | 2x MIC | 1 | 13.0 | 8.0 | 5.0 |
| C. albicans ATCC 90028 | 4x MIC | 1 | 16.5 | 8.0 | 8.5 |
| C. albicans ATCC 90028 | 1x MIC | 2 | 12.0 | 8.0 | 4.0 |
| C. albicans ATCC 90028 | 2x MIC | 2 | 15.5 | 8.0 | 7.5 |
| C. albicans ATCC 90028 | 4x MIC | 2 | 20.0 | 8.0 | 12.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The experimental protocols outlined provide a robust framework for investigating the post-antifungal effect of this compound. Characterizing the PAFE is essential for understanding the drug's pharmacodynamic profile and can inform the development of more effective dosing strategies that maximize therapeutic outcomes and potentially minimize the risk of resistance. The duration of the PAFE is dependent on several factors, including the fungal species, drug concentration, and exposure time.[4] Therefore, a systematic evaluation using these standardized methods is crucial for comprehensive drug characterization.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Post Antifungal Effect Methods - CONICET [bicyt.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Method for Measuring Postantifungal Effect in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergy of Omoconazole Nitrate with Other Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omoconazole nitrate is an imidazole antifungal agent that, like other drugs in its class, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1][4] This disruption of the cell membrane's integrity leads to increased permeability and ultimately, fungal cell death.[1][2][3][4] The emergence of antifungal resistance, however, necessitates innovative therapeutic strategies. Combination therapy, utilizing the synergistic effects of multiple compounds, offers a promising approach to enhance efficacy, reduce dose-related toxicity, and overcome resistance mechanisms.
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to a broader spectrum of activity, lower required dosages, and a reduced likelihood of resistance development. These application notes provide detailed protocols for two primary in vitro methods for evaluating the synergistic potential of this compound with other antifungal compounds: the Checkerboard Microdilution Assay and the Time-Kill Curve Analysis .
Mechanism of Action and Synergy Rationale
This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis.[1][4] Synergy can be achieved by combining this compound with compounds that target different but complementary pathways. Potential synergistic partners could include agents that:
-
Inhibit other steps in the ergosterol biosynthesis pathway: For example, allylamines (like terbinafine) inhibit squalene epoxidase, an earlier step in the pathway.
-
Disrupt cell wall integrity: Echinocandins, for instance, inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis. The resulting cell wall stress can potentiate the effects of membrane-targeting agents like this compound.
-
Inhibit efflux pumps: Overexpression of efflux pumps is a common mechanism of azole resistance. Compounds that inhibit these pumps can increase the intracellular concentration of this compound, restoring its efficacy.
-
Interfere with cellular stress response pathways: Inhibitors of heat shock protein 90 (Hsp90) or calcineurin can compromise the fungal cell's ability to tolerate the stress induced by azoles.
The following diagram illustrates the primary mechanism of action of this compound and potential points of synergistic interaction.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of a drug interaction. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[5][6][7][8][9]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner compound, both alone and in combination, to calculate the FIC index.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal agent (stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Trichophyton rubrum)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader (optional, for objective endpoint determination)
-
Sterile water, saline, and appropriate solvents for drug solubilization (e.g., DMSO)
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10). Add 100 µL of the highest concentration of this compound to column 1, then perform 2-fold serial dilutions across to column 10.
-
Create serial dilutions of the partner antifungal agent along the y-axis (e.g., rows A-G). Add 100 µL of the highest concentration of the partner compound to row A, then perform 2-fold serial dilutions down to row G. This creates a matrix of decreasing concentrations of both drugs.
-
Row H will contain only dilutions of this compound (to determine its MIC alone).
-
Column 11 will contain only dilutions of the partner compound (to determine its MIC alone).
-
Well H12 will serve as the growth control (no drugs), and another well can be a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer.
-
-
Data Analysis (Calculating the FIC Index):
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) for each combination is the sum of the FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted based on the lowest FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
The following diagram illustrates the workflow for a checkerboard assay.
References
- 1. Further in vitro studies with oxiconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antifungal Combinations in Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Oxiconazole nitrate: pharmacology, efficacy, and safety of a new imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility challenges of Omoconazole nitrate in aqueous media for in vitro assays
Welcome to the technical support center for overcoming solubility challenges with Omoconazole Nitrate in aqueous media for in vitro assays. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous media. | The aqueous solubility of this compound has been exceeded. The final concentration of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration in the assay may prevent precipitation. 2. Increase the final DMSO concentration: While aiming for the lowest possible concentration to avoid cellular toxicity (typically <0.5%), a slightly higher concentration (up to 1%) might be necessary. Always include a vehicle control with the same final DMSO concentration. 3. Use a co-solvent system: Prepare the stock solution in a mixture of DMSO and another organic solvent like ethanol. This can sometimes improve solubility upon aqueous dilution. 4. Employ a solubilizing excipient: Consider the use of cyclodextrins (e.g., HP-β-CD) to encapsulate the drug and increase its aqueous solubility. |
| Cloudiness or turbidity in the prepared solution. | Formation of fine precipitates or incomplete dissolution. | 1. Ensure complete initial dissolution: Before aqueous dilution, make sure the this compound is fully dissolved in the organic solvent stock. Gentle warming (to 37°C) or brief sonication can aid this process. 2. Filter the final solution: If the turbidity persists and is due to particulate matter, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this may remove some of the active compounds if it is not fully dissolved, leading to a lower and unknown final concentration. |
| Inconsistent results in antifungal susceptibility testing. | Variability in drug concentration due to precipitation. | 1. Prepare fresh dilutions for each experiment: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. 2. Visually inspect wells before and after inoculation: Check for any signs of precipitation in your microtiter plates. 3. Standardize your solution preparation protocol: Ensure consistency in solvent concentrations, mixing procedures, and incubation times. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is recommended. This compound, like other azole antifungals, exhibits good solubility in this polar aprotic solvent.
2. What is the maximum concentration of DMSO that can be used in cell-based assays?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. It is crucial to determine the specific tolerance of your cell line and to include a vehicle control with the same final DMSO concentration in all experiments.
3. Can I use ethanol to prepare my stock solution?
While this compound is soluble in ethanol, its solubility is generally lower than in DMSO. A stock solution in ethanol may require a lower concentration to ensure complete dissolution.
4. How can cyclodextrins help with the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[1] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its low toxicity.
5. How do I determine the optimal concentration of a solubilizing agent to use?
A phase solubility study is recommended. This involves preparing a series of aqueous solutions with increasing concentrations of the solubilizing agent (e.g., HP-β-CD) and determining the concentration of this compound that can be dissolved in each.
Quantitative Data Summary
The following table summarizes the solubility of related azole antifungals in various solvents. This data can be used as a reference for formulating this compound solutions.
| Compound | Solvent | Solubility | Reference |
| Oxiconazole Nitrate | DMSO | ~25 mg/mL | [2] |
| Ethanol | ~3 mg/mL | [2] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [2] | |
| Isoconazole Nitrate | DMSO | ~10 mg/mL | [3] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [3] | |
| Miconazole Nitrate | DMSO | ~25 mg/mL | [4] |
| Ethanol | ~0.1 mg/mL | [4] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
-
If dissolution is incomplete, gentle warming to 37°C or brief sonication can be applied.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Fungal inoculum (prepared according to CLSI standards)
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Prepare Serial Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.
-
Ensure the final DMSO concentration in each well does not exceed the tolerated level for your assay (typically ≤0.5%).
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as per CLSI guidelines. For yeasts, this typically involves adjusting the turbidity of a saline suspension to match a 0.5 McFarland standard.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the diluted this compound.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
-
Reading the MIC:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound.[5]
References
Identifying and mitigating common interferences in Omoconazole nitrate HPLC analysis
Welcome to the technical support center for the HPLC analysis of Omoconazole nitrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common interferences during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound HPLC analysis?
A1: Common interferences in the HPLC analysis of this compound can originate from several sources:
-
Degradation Products: this compound can degrade under stress conditions such as acidic, alkaline, oxidative, and photolytic environments, leading to the formation of products that may have similar chromatographic properties to the active pharmaceutical ingredient (API).
-
Excipients: In pharmaceutical formulations like creams and ointments, excipients such as preservatives (e.g., parabens), emulsifiers, and stabilizers can co-elute with this compound or interfere with its detection.[1][2]
-
Matrix Effects: The sample matrix, especially in complex formulations, can enhance or suppress the analyte signal, leading to inaccurate quantification.[3][4]
-
System Contamination: Impurities from the mobile phase, glassware, or the HPLC system itself can introduce artifact peaks.[5]
Q2: How can I identify the source of an unexpected peak in my chromatogram?
A2: To identify the source of an unexpected peak, a systematic approach is recommended:
-
Blank Injection: Inject a blank solvent (typically the mobile phase) to check for contamination from the solvent or the HPLC system.
-
Placebo Injection: If analyzing a formulated product, inject a placebo formulation (containing all excipients except this compound) to identify peaks originating from the excipients.
-
Forced Degradation Studies: Subject the this compound standard to stress conditions (acid, base, oxidation, light) and analyze the resulting solutions. This will help to identify the retention times of potential degradation products.
-
Peak Purity Analysis: If using a photodiode array (PDA) detector, assess the peak purity of the this compound peak to determine if it is co-eluting with any impurities.[1]
Q3: What are the typical HPLC conditions for this compound analysis?
A3: While the specific conditions should be optimized for your particular application, a common starting point for the HPLC analysis of imidazole derivatives like this compound is reverse-phase chromatography. Typical conditions are summarized in the table below.
| Parameter | Typical Conditions |
| Column | C8 or C18, 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size[6] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol)[6][7] |
| Elution | Isocratic or gradient elution |
| Flow Rate | 0.8 - 1.5 mL/min[7][8] |
| Column Temperature | Ambient or controlled at 25-40°C[7] |
| Detection Wavelength | 220 - 240 nm[6][7] |
| Injection Volume | 10 - 20 µL |
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9] |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Wash the column with a strong solvent, or replace the column if necessary. |
| Presence of a Co-eluting Interference | Optimize the mobile phase composition or gradient to improve separation. |
| Column Void | Replace the column.[10] |
Issue 2: Drifting or Unstable Baseline
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Degassing | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. |
| Column Not Equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[9] |
| Contaminated Mobile Phase or Detector Cell | Prepare fresh mobile phase and flush the detector cell with a strong, pure solvent.[9] |
| Pump Malfunction | Check for leaks, worn seals, or faulty check valves in the pump. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[9] |
Issue 3: Inaccurate Quantification (Low Recovery or High Variability)
-
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Dilute the sample, use a matrix-matched calibration curve, or employ sample cleanup techniques like solid-phase extraction (SPE). |
| Incomplete Sample Extraction | Optimize the sample preparation procedure, for example, by adjusting the solvent, sonication time, or temperature. A warming, cooling, and centrifugation procedure can be effective for cream samples to remove lipophilic matrix components.[1] |
| Analyte Instability | Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, refrigerated). |
| System Suitability Failure | Ensure the HPLC system meets the required performance criteria (e.g., precision, tailing factor) before running samples. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in a Cream Formulation
This protocol is adapted from methods for similar imidazole antifungal agents and should be validated for your specific application.[11]
1. Instrumentation and Reagents:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
HPLC grade methanol, acetonitrile, and water.
-
Phosphate buffer components.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol:Acetonitrile:Phosphate Buffer (pH 3.0) in a suitable ratio (e.g., 55:25:20 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Accurately weigh an amount of cream equivalent to a known amount of this compound.
-
Transfer the weighed cream to a volumetric flask.
-
Add a suitable volume of methanol and sonicate to disperse the cream and dissolve the drug.
-
Allow the solution to cool to room temperature.
-
Centrifuge the solution to separate the insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Troubleshooting Logic for Common HPLC Issues
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Investigating Acquired Resistance to Omoconazole Nitrate in Candida Species
Welcome to the technical support center for researchers investigating acquired resistance to Omoconazole nitrate in Candida species. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments.
Q1: My Candida isolates show a high Minimum Inhibitory Concentration (MIC) for this compound, but I cannot detect any mutations in the ERG11 gene. What are other possible resistance mechanisms?
A1: While mutations in the ERG11 gene are a common mechanism of azole resistance, several other mechanisms can lead to a resistant phenotype.[1][2] The most prevalent alternative is the overexpression of efflux pumps, which actively transport the drug out of the cell.[1][3] Key efflux pumps in Candida species include:
-
ATP-binding cassette (ABC) transporters : Such as Cdr1p and Cdr2p.[4][5]
-
Major facilitator superfamily (MFS) transporters : Such as Mdr1p.[1][6]
Additionally, aneuploidy, particularly the formation of an isochromosome of the left arm of chromosome 5 (i5(L)) in C. albicans, can lead to the simultaneous amplification of ERG11 and TAC1 (a transcriptional activator of efflux pumps), resulting in high-level resistance.[1]
Q2: I am observing a "trailing" or "phantom growth" effect in my broth microdilution assay for this compound susceptibility. How should I interpret these results?
A2: The trailing phenomenon, characterized by reduced but persistent growth over a range of drug concentrations, is a known issue in azole susceptibility testing with Candida species.[7][8] It can make visual endpoint determination difficult.[7] To address this:
-
Read endpoints at 24 hours: While the standard is often 48 hours, reading the plates at 24 hours can sometimes minimize the trailing effect and may be more clinically relevant for some isolates.[9]
-
Use a spectrophotometer: An objective reading of ≥50% growth inhibition compared to the growth control is the recommended endpoint for azoles according to CLSI/EUCAST guidelines.[8]
-
Confirm with agar-based methods: Methods like Etest can sometimes provide clearer endpoints.[10]
Q3: My qRT-PCR results show inconsistent upregulation of efflux pump genes (CDR1, CDR2, MDR1) in my resistant isolates. What could be the cause?
A3: Inconsistent gene expression results can stem from several factors:
-
Growth phase: The expression of some efflux pump genes can be growth-phase dependent.[11] Ensure that you are consistently harvesting cells from the same growth phase (e.g., mid-logarithmic phase) for all your isolates.
-
RNA quality: Degraded or impure RNA can lead to unreliable qRT-PCR results. Always check RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) and purity (A260/280 and A260/230 ratios).
-
Reference gene stability: The reference genes you are using for normalization might not be stably expressed across your experimental conditions (i.e., in the presence of this compound). It is crucial to validate your reference genes for each experimental setup.
-
Constitutive vs. Inducible expression: Some resistant isolates may have constitutive overexpression of efflux pumps due to mutations in transcription factors (e.g., TAC1 or UPC2), while in others, the expression might be induced by the presence of the drug.[2][4][5] Your experimental design should account for these possibilities.
Q4: I have identified several single nucleotide polymorphisms (SNPs) in the ERG11 gene of my resistant Candida isolates. How do I confirm that these specific mutations confer resistance?
A4: To confirm the role of specific ERG11 mutations in conferring resistance, you can perform site-directed mutagenesis.[12] This involves introducing the identified mutation into the ERG11 gene of a susceptible strain and then observing the change in the MIC of this compound. A significant increase in the MIC (typically ≥4-fold) would confirm the mutation's contribution to resistance.[12]
Data Presentation
Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.
Table 1: this compound MICs and ERG11 Mutation Profile in Candida albicans Isolates
| Isolate ID | This compound MIC (µg/mL) | Resistance Phenotype | ERG11 Amino Acid Substitution |
| CA-S1 | 0.25 | Susceptible | None |
| CA-R1 | 8 | Resistant | Y132H |
| CA-R2 | 16 | Resistant | G448E |
| CA-R3 | 4 | Susceptible-Dose Dependent | None |
Table 2: Relative Expression of Efflux Pump Genes in this compound-Resistant Candida albicans Isolates
| Isolate ID | Relative CDR1 Expression (Fold Change) | Relative CDR2 Expression (Fold Change) | Relative MDR1 Expression (Fold Change) |
| CA-S1 | 1.0 | 1.0 | 1.0 |
| CA-R1 | 1.2 | 1.5 | 0.9 |
| CA-R2 | 0.9 | 1.1 | 1.3 |
| CA-R3 | 8.5 | 6.2 | 1.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the CLSI M27 methodology.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Drug Dilution Series: In a 96-well microtiter plate, perform a twofold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range.
-
Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud Dextrose Agar and incubate for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
-
Inoculation: Dilute the inoculum in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum size of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. This can be assessed visually or by using a spectrophotometer.
Protocol 2: RNA Extraction and qRT-PCR for Efflux Pump Gene Expression
-
Cell Culture and Harvesting:
-
Grow susceptible and resistant Candida isolates in a suitable broth medium (e.g., YPD) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
-
RNA Extraction:
-
Extract total RNA from the cell pellets using a reliable method, such as a hot phenol-chloroform extraction or a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA by running a sample on an agarose gel or using an Agilent Bioanalyzer.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR:
-
Perform real-time PCR using a suitable master mix, cDNA template, and primers specific for your target genes (CDR1, CDR2, MDR1) and validated reference genes (e.g., ACT1, EFB1).
-
Run the PCR on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target genes in the resistant isolates compared to the susceptible control using a method such as the 2-ΔΔCt method.
Protocol 3: Sequencing of the ERG11 Gene
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the Candida isolates using a suitable method (e.g., enzymatic lysis followed by phenol-chloroform extraction or a commercial kit).
-
PCR Amplification:
-
Amplify the entire coding sequence of the ERG11 gene using PCR with primers that flank the gene.
-
Verify the successful amplification of the correct-sized product by agarose gel electrophoresis.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing. It is recommended to sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain a consensus sequence for the ERG11 gene of each isolate.
-
Align the sequences from the resistant isolates to the ERG11 sequence of a susceptible reference strain to identify any nucleotide changes.
-
Translate the nucleotide sequences to determine if the identified mutations result in amino acid substitutions.
-
Visualizations
The following diagrams illustrate key pathways and workflows involved in the investigation of this compound resistance.
Caption: Key mechanisms of acquired resistance to azole antifungals in Candida species.
Caption: A typical experimental workflow for investigating this compound resistance.
Caption: Troubleshooting guide for antifungal susceptibility testing issues.
References
- 1. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Relative Contributions of the Candida albicans ABC Transporters Cdr1p and Cdr2p to Clinical Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Identification and expression of multidrug resistance-related ABC transporter genes in Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Omoconazole nitrate concentration and exposure time in antifungal assays
Welcome to the Technical Support Center for optimizing the use of Omoconazole nitrate in your antifungal research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during antifungal susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Determining the Optimal Concentration Range for this compound
Question: What is a good starting concentration range for this compound in a minimum inhibitory concentration (MIC) assay?
Answer: The initial concentration range for an MIC assay should bracket the expected MIC of the fungal species being tested. For this compound, published data can guide your starting range. A broad range is recommended for initial screening, which can then be narrowed down for more precise MIC determination.
Troubleshooting Unexpected MIC Results:
-
Higher than expected MICs:
-
Inoculum effect: Ensure your inoculum density is standardized, typically to a 0.5 McFarland standard, to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. An overly dense inoculum can lead to falsely high MICs.
-
Compound integrity: Verify the purity and proper storage of your this compound. Degradation of the compound will result in reduced activity.
-
Resistance: The fungal isolate may have intrinsic or acquired resistance to azole antifungals.
-
-
No fungal growth in any well (including the growth control):
-
Inoculum viability: Check the viability of your fungal stock.
-
Media issues: Ensure the growth medium (e.g., RPMI-1640) is properly prepared and not contaminated.
-
Issue 2: Solubility of this compound
Question: I am having trouble dissolving this compound for my assay. What is the recommended solvent?
Answer: this compound, like many imidazole derivatives, is sparingly soluble in aqueous solutions. The recommended approach is to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in the assay medium (e.g., RPMI-1640). It is crucial to ensure the final concentration of DMSO in the assay wells is non-inhibitory to fungal growth, typically ≤1%.
Troubleshooting Solubility Issues:
-
Precipitation in media: If you observe precipitation when diluting the DMSO stock in your aqueous medium, you may need to adjust the concentration of your stock solution or the dilution scheme.
-
Inconsistent results: Poor solubility can lead to variability in your results. Ensure the stock solution is fully dissolved before preparing dilutions.
Issue 3: Managing the "Trailing Effect"
Question: I am observing persistent, partial fungal growth at this compound concentrations above the MIC. How should I interpret these results?
Answer: This phenomenon is known as the "trailing effect" and is common with azole antifungals. It can make visual determination of the MIC endpoint challenging. For azoles, the MIC is typically defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free growth control.
Troubleshooting the Trailing Effect:
-
Standardized reading time: Read the MIC at a consistent and appropriate time point (e.g., 24 hours for Candida species instead of 48 hours), as longer incubation can exacerbate trailing.
-
Objective endpoint determination: Use a spectrophotometer to read the optical density of each well. This provides a quantitative measure of growth inhibition and a more objective MIC determination.
Data Presentation: this compound MIC Ranges
The following table summarizes typical MIC values for this compound against common fungal isolates as determined by standardized broth microdilution methods.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.16 - 2.5 | [1] |
| Dermatophytes (e.g., Trichophyton rubrum, T. mentagrophytes) | ≤ 0.04 - 0.63 | [1] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 100x stock solution of this compound in 100% DMSO. For example, to achieve a final highest concentration of 16 µg/mL in the assay, prepare a 1600 µg/mL stock solution.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Broth Microdilution Procedure:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Add 2 µL of the 100x this compound stock solution to well 1, which contains 198 µL of RPMI-1640, to create the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 is the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.
-
-
Incubation and MIC Determination:
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well. This can be determined visually or by reading the optical density with a microplate reader.
-
Time-Kill Assay for this compound
This protocol provides a framework for assessing the fungicidal or fungistatic activity of this compound over time.
Materials:
-
This compound
-
Fungal isolate with a known MIC to this compound
-
RPMI-1640 medium
-
Sterile culture tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension in RPMI-1640 to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI-1640 medium containing this compound at various concentrations relative to the MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration.
-
Fungistatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum.
-
Fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.
-
Visualizations
References
Troubleshooting inconsistent results in Omoconazole nitrate susceptibility testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro susceptibility testing of omoconazole nitrate.
Frequently Asked Questions (FAQs)
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent between experiments?
Inconsistent MIC values for the same fungal isolate can stem from several factors. Key areas to review include inoculum preparation, media formulation, incubation conditions, and endpoint reading. Minor variations in any of these steps can lead to significant differences in MICs. It is crucial to adhere strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
Q2: I am observing "trailing growth" (reduced but persistent growth at concentrations above the MIC) with this compound. How should I interpret these results?
Trailing growth is a known phenomenon with azole antifungals.[3] For azoles, the MIC is typically defined as the lowest drug concentration that causes a significant reduction in growth (often ≥50%) compared to the drug-free control well.[4][5] Isolates exhibiting trailing are generally considered susceptible. Spectrophotometric reading at a defined percentage of growth inhibition (e.g., 50% for EUCAST) can help standardize this interpretation and reduce subjectivity.[3]
Q3: My MIC for a known susceptible quality control (QC) strain is out of range. What are the potential causes?
An out-of-range QC result invalidates the test run. Common causes include:
-
Improper Inoculum Density: An inoculum that is too heavy or too light can significantly alter MIC values.[1]
-
Contamination: Ensure the purity of the QC strain culture.
-
Media Issues: Variations in pH or lot-to-lot differences in media like RPMI-1640 can affect drug activity.[1]
-
Drug Potency: Improper storage or preparation of the this compound stock solution can lead to degradation.
-
Incubation Errors: Incorrect temperature or duration of incubation will impact fungal growth and, consequently, the MIC.
Q4: Can I use disk diffusion for this compound susceptibility testing?
While disk diffusion is a simpler method, standardized interpretive criteria (zone diameter breakpoints) for this compound are not established by bodies like CLSI or EUCAST.[3][4] Broth microdilution remains the gold standard for determining MICs for most antifungal agents.[3][4] If developing a disk diffusion assay, extensive correlation studies with a reference broth microdilution method would be required.
Troubleshooting Inconsistent MIC Results
Use the following flowchart to diagnose and resolve common issues in your susceptibility testing workflow.
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Data Presentation
Table 1: Example Quality Control Ranges for Azole Antifungals
Note: Standardized QC ranges for this compound have not been formally established by CLSI or EUCAST. The following table provides CLSI-recommeded MIC ranges for other azoles with commonly used QC strains to serve as an example for establishing internal quality assurance.[6]
| Quality Control Strain | Antifungal Agent | 24-Hour MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Voriconazole | 0.03 - 0.25 | |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 |
| Voriconazole | 0.12 - 1.0 |
Data sourced from CLSI M27/M60 documents for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing (Adapted from CLSI M27)
This protocol describes a standardized method for determining the MIC of this compound against yeast isolates.
-
Preparation of this compound Stock:
-
Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.
-
Store the stock solution at -70°C.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Suspend several colonies in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Create a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS). This yields a concentration of 1-5 x 10³ CFU/mL.
-
-
Microdilution Plate Preparation:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final drug concentrations should range from, for example, 0.015 to 8 µg/mL.
-
Dispense 100 µL of each concentration into the appropriate wells.
-
Add 100 µL of the working inoculum suspension to each well, bringing the final volume to 200 µL and the final inoculum to 0.5-2.5 x 10³ CFU/mL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24 hours. Some species may require 48 hours.
-
-
MIC Determination:
Caption: Standard workflow for broth microdilution susceptibility testing.
Mechanism of Action and Resistance
Omoconazole, like other imidazole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of this pathway leads to a depleted supply of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane integrity and leading to fungal cell death.
Resistance to azoles can develop through several mechanisms:
-
Target Site Mutations: Point mutations in the ERG11 gene can alter the enzyme's structure, reducing its binding affinity for azole drugs.
-
Overexpression of Efflux Pumps: Fungal cells can increase the production of membrane transporters (e.g., from the ABC or MFS superfamilies) that actively pump the antifungal drug out of the cell.
-
Target Gene Overexpression: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring a greater concentration of the drug to achieve an inhibitory effect.
Caption: Omoconazole action and key fungal resistance pathways.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the stability of Omoconazole nitrate stock solutions for long-term experiments
This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the stability of Omoconazole nitrate stock solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store my this compound stock solution to ensure long-term stability?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1][2] Imidazole antifungals are sparingly soluble in aqueous buffers, and prolonged storage in aqueous environments can lead to precipitation and degradation. If your experiment requires an aqueous working solution, it is best to prepare it fresh from a DMSO stock solution on the day of use.
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Signs of degradation may include a change in color of the solution, the appearance of particulate matter or precipitation, and a decrease in the expected biological activity in your experiments. If you observe any of these signs, it is recommended to prepare a fresh stock solution.
Q5: How can I check the concentration and purity of my this compound stock solution over time?
A5: The concentration and purity of your stock solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact drug from any potential degradation products. While a specific HPLC method for this compound is not widely published, methods for other azole antifungals can be adapted for this purpose.[3][4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage at low temperatures. | The concentration of this compound may be too high for the solvent at that temperature. DMSO can freeze at temperatures below 18.5°C. | - Gently warm the solution to room temperature to redissolve the compound. - Consider preparing a slightly lower concentration stock solution. - If using DMSO, ensure storage is at -20°C or -80°C to prevent solidification of the solvent. |
| Precipitation when diluting the DMSO stock solution into an aqueous buffer. | This compound is sparingly soluble in aqueous solutions. The final concentration in the aqueous buffer may exceed its solubility limit. | - Ensure the final concentration of DMSO in the aqueous solution is kept as low as possible while maintaining solubility. - Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. - Perform a solubility test to determine the maximum soluble concentration in your specific aqueous buffer. |
| Loss of biological activity in the experiment. | The stock solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). | - Prepare a fresh stock solution from the solid compound. - Aliquot the new stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Always store stock solutions protected from light. |
| Inconsistent experimental results. | This could be due to inaccurate pipetting of the stock solution or partial degradation of the compound. | - Verify the calibration of your pipettes. - Ensure the stock solution is completely thawed and mixed well before use. - If degradation is suspected, verify the concentration and purity of the stock solution using HPLC. |
Quantitative Data Summary
The following table summarizes solubility data for imidazole antifungals chemically similar to this compound. This data can be used as a guideline for solvent selection.
| Compound | Solvent | Solubility | Reference |
| Oxiconazole nitrate | DMSO | ~25 mg/mL | [2] |
| DMF | ~20 mg/mL | [2] | |
| Ethanol | ~3 mg/mL | [2] | |
| Miconazole nitrate | DMSO | ~25 mg/mL | [1] |
| DMF | ~25 mg/mL | [1] | |
| Ethanol | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 486.73 g/mol .[8][9] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 486.73 g/mol = 0.0048673 g = 4.87 mg
-
-
Weigh the compound: Accurately weigh approximately 4.87 mg of this compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed this compound to a sterile amber-colored vial. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. HPLC Method for Separation of a Mixture of Antifungal Agents on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical HPLC Method for Determination of Miconazole Nitrate and Eugenol in Formulated Emulgel [wisdomlib.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C20H18Cl3N3O5 | CID 3036590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing challenges in formulating Omoconazole nitrate for consistent release in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in formulating Omoconazole nitrate for consistent in vitro release.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for consistent in vitro release?
A1: The primary challenges stem from the physicochemical properties of this compound, which, like other imidazole antifungals, is likely to have low aqueous solubility.[1] This poor solubility can lead to several issues:
-
Low Drug Loading: Difficulty in incorporating a sufficient amount of the drug into the formulation.
-
Precipitation: The drug may precipitate out of the formulation upon storage or during in vitro release studies, leading to inconsistent results.
-
Incomplete Release: A significant portion of the drug may remain entrapped within the formulation, failing to release into the receptor medium.
-
High Variability: Inconsistent release profiles between different batches of the same formulation.
Q2: What formulation strategies can be employed to achieve a consistent release of this compound?
A2: Several advanced formulation strategies can be utilized to address the challenges of poor solubility and achieve a controlled and consistent release profile. These include:
-
Nanosystems: Encapsulating this compound in nanocarriers like nanosponges, niosomes, or nanoemulsions can enhance its solubility and provide a sustained release.[2][3]
-
Microsponges: These porous polymeric microspheres can entrap the drug and release it in a controlled manner over time.[4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers are well-suited for lipophilic drugs and can improve skin penetration while providing controlled release.[5]
-
Emulgels: Combining an emulsion with a gel base can offer a formulation that is non-greasy, has good spreadability, and can provide sustained drug release.[6]
Q3: Which excipients are commonly used to modify the release of topical antifungal drugs?
A3: The choice of excipients is crucial for controlling the release rate. Common excipients include:
-
Polymers: Ethyl cellulose, Eudragit RS 100, Hydroxypropyl Methylcellulose (HPMC), and Carbopol 934 are frequently used to form the matrix of nanosponges, microsponges, and gels, thereby controlling drug diffusion.[2][4][7]
-
Surfactants and Co-surfactants: Non-ionic surfactants like Span 60 and Tween 80, along with co-surfactants like ethanol or Transcutol HP, are essential for forming stable niosomes and nanoemulsions.[3][8]
-
Lipids: Cholesterol and various solid lipids are key components of niosomes and SLNs, influencing their structure and release characteristics.[3]
Q4: What are the standard in vitro release testing (IVRT) methods for topical formulations of poorly soluble drugs?
A4: The most common and accepted method for IVRT of topical formulations is the Franz diffusion cell system.[2][4] This method involves placing the formulation on a synthetic membrane that separates the donor chamber from the receptor chamber, which contains a receptor medium. Samples are withdrawn from the receptor medium at predetermined time intervals and analyzed to determine the amount of drug released.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible release profiles between batches. | - Variation in particle size or particle size distribution of the drug delivery system (e.g., nanosponges, niosomes).- Inhomogeneous distribution of the drug within the formulation.- Minor variations in the manufacturing process (e.g., stirring speed, temperature). | - Implement stringent control over manufacturing parameters.- Characterize the particle size and distribution for each batch.- Ensure thorough and consistent mixing during formulation preparation. |
| Initial burst release followed by a very slow or incomplete release. | - A portion of the drug is adsorbed on the surface of the carrier system.- Poor partitioning of the drug from the formulation into the receptor medium. | - Optimize the drug loading process to minimize surface-adsorbed drug.- Modify the composition of the receptor medium to improve the solubility of this compound (e.g., by adding a small percentage of a suitable solvent like ethanol or a surfactant). |
| Drug precipitation in the receptor medium during the IVRT study. | - The concentration of the released drug exceeds its solubility limit in the receptor medium ("non-sink" conditions). | - Increase the volume of the receptor medium.- Add a solubilizing agent (e.g., cyclodextrins, surfactants) to the receptor medium to maintain sink conditions. The choice and concentration of the solubilizer should be justified and should not affect the integrity of the membrane or the formulation. |
| Low drug release over the entire duration of the study. | - High affinity of the drug for the formulation's matrix.- High viscosity of the formulation hindering drug diffusion.- Inappropriate choice of the synthetic membrane. | - Adjust the polymer/lipid concentration or type to modify the matrix properties.- Decrease the viscosity of the formulation by altering the concentration of the gelling agent.- Test different types of synthetic membranes (e.g., cellulose acetate, polysulfone) to find one that does not impede drug release. |
Quantitative Data Summary
The following tables summarize formulation parameters and in vitro release data for delivery systems developed for Oxiconazole nitrate, a structurally similar antifungal, which can serve as a starting point for this compound formulation development.
Table 1: Formulation Parameters of Oxiconazole Nitrate Nanosponges [2]
| Formulation Code | Drug:Polymer Ratio | Entrapment Efficiency (%) | Particle Size (nm) |
| F1 | 1:1 | 52.72 | 480.60 |
| F2 | 1:2 | 65.85 | 563.24 |
| F3 | 1:3 | 78.36 | 642.81 |
| F4 | 1:4 | 92.72 | 753.46 |
Table 2: In Vitro Drug Release from Oxiconazole Nitrate Nanosponges after 12 Hours [2]
| Formulation Code | Cumulative Drug Release (%) |
| F1 | 73.16 |
| F2 | 82.45 |
| F3 | 89.63 |
| F4 | 97.84 |
Table 3: Formulation Parameters of Oxiconazole Nitrate Niosomes [3]
| Formulation Code | Cholesterol:Span 60 Ratio (molar) | Entrapment Efficiency (%) |
| F1 | 1:1 | 76.05 |
| F2 | 1.5:0.5 | 94.64 |
| F3 | 0.5:1.5 | 82.13 |
Table 4: In Vitro Drug Release from Oxiconazole Nitrate Niosomal Gel after 6 Hours [3]
| Formulation | Cumulative Drug Release (%) |
| Niosomal Gel | 67.95 |
| Plain Drug Solution | >90 (in the first hour) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanosponges by Emulsion Solvent Diffusion Method
This protocol is adapted from a method used for Oxiconazole nitrate.[2]
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., Ethyl cellulose) in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizing agent (e.g., polyvinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring at a high speed (e.g., 1000-1500 rpm) to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanosponges.
-
Separation and Drying: Separate the formed nanosponges by centrifugation, wash them with distilled water to remove the excess stabilizing agent, and then freeze-dry the product.
Protocol 2: In Vitro Release Study using Franz Diffusion Cell
This protocol is a standard method for evaluating topical formulations.[2][4]
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with a suitable receptor medium (e.g., phosphate buffer pH 7.4, with or without a solubilizer), and the temperature is maintained at 32 ± 0.5 °C to mimic skin surface temperature.
-
Membrane Mounting: A synthetic membrane (e.g., cellulose acetate) is mounted between the donor and receptor chambers.
-
Sample Application: Accurately weigh a specific amount of the this compound formulation and apply it uniformly to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][3] The cumulative amount of drug released is then calculated and plotted against time.
Visualizations
Caption: Workflow for the preparation of this compound-loaded nanosponges.
Caption: Experimental workflow for in vitro release testing (IVRT).
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. wjarr.com [wjarr.com]
- 3. saudijournals.com [saudijournals.com]
- 4. jetir.org [jetir.org]
- 5. Recent advances in topical carriers of anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and evaluation of topical oxiconazole nitrate emulgel for fungal infection - IJNDD [ijndd.in]
- 7. wjpsronline.com [wjpsronline.com]
- 8. researchgate.net [researchgate.net]
Methods to prevent the degradation of Omoconazole nitrate during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Omoconazole nitrate during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during my experiments?
A1: this compound, like other imidazole-based antifungal agents, is susceptible to degradation under specific environmental conditions. The primary factors to control are exposure to light (photodegradation), high temperatures (thermal degradation), and alkaline pH conditions (hydrolysis).[1][2][3] It is also prudent to avoid contact with strong oxidizing and reducing agents.[4]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dark, and well-ventilated area.[5] The recommended storage temperature is typically between 4°C and 30°C (39°F and 86°F).[4][6] It is crucial to keep the container tightly sealed to protect it from moisture and light.[4][6]
Q3: How can I identify if my this compound sample has degraded?
A3: Degradation can be identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2][3] The appearance of additional peaks in the chromatogram, a decrease in the main peak area of this compound, or a change in the physical appearance of the substance (e.g., color change) can indicate degradation.
Q4: Is this compound sensitive to acidic conditions?
A4: Based on studies of structurally similar imidazole nitrates like isoconazole, this compound is expected to be relatively stable under acidic conditions.[1][3] However, prolonged exposure to highly acidic environments should still be approached with caution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper handling or storage. | 1. Verify Storage: Ensure the compound is stored at the recommended temperature and protected from light. 2. Fresh Solutions: Prepare fresh stock and working solutions daily and protect them from light by using amber vials or wrapping containers in aluminum foil.[7] 3. pH Control: Maintain the pH of your experimental solutions within a neutral to slightly acidic range. Avoid alkaline conditions. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | The sample has undergone chemical degradation. | 1. Analyze Stress Factors: Review the experimental protocol to identify potential exposure to light, heat, or extreme pH. 2. Forced Degradation Study: If necessary, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to identify the degradation products and understand the degradation pathway.[2][3] |
| Physical changes in the this compound powder (e.g., clumping, discoloration). | Absorption of moisture or exposure to light. | 1. Proper Storage: Store in a desiccator in a dark, cool place. 2. Inert Atmosphere: For long-term storage or highly sensitive experiments, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the steps to prepare and handle stock solutions to minimize degradation.
-
Preparation Environment: Work in a clean, dry area with minimal exposure to direct sunlight or harsh artificial light. Use a fume hood to avoid inhalation.[6]
-
Solvent Selection: Use high-purity, degassed solvents appropriate for your experimental needs.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in the chosen solvent in a volumetric flask. Use amber glass flasks to protect from light. If the compound does not dissolve readily, gentle sonication can be used.[7]
-
Storage of Stock Solution: Store the stock solution at 4°C in a tightly sealed, light-protected container.[6] For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but freeze-thaw cycles should be avoided.[7] It is recommended to use freshly prepared solutions.[7]
-
Working Solutions: Prepare working solutions by diluting the stock solution immediately before use.
Protocol 2: Photostability Testing of this compound
This protocol provides a method to assess the photostability of this compound in your experimental setup.
-
Sample Preparation: Prepare two identical sets of this compound solutions in your experimental buffer or solvent.
-
Exposure:
-
Test Sample: Expose one set of samples to a controlled light source (e.g., a UV chamber or direct sunlight) for a defined period.[2]
-
Control Sample: Keep the second set of samples in the dark at the same temperature.
-
-
Analysis: At predetermined time intervals, take aliquots from both the test and control samples. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. A significant decrease in the parent peak and the appearance of new peaks in the exposed sample indicate photodegradation.
Visualizing Experimental Workflows
The following diagrams illustrate key workflows for preventing and assessing the degradation of this compound.
References
- 1. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. Oxiconazole nitrate(64211-46-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Omoconazole Nitrate Delivery in Reconstructed Human Epidermis (RHE) Models
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the topical delivery of Omoconazole nitrate using Reconstructed Human Epidermis (RHE) models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a topical antifungal agent from the imidazole class, used for treating superficial fungal infections of the skin like athlete's foot and ringworm.[1] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a critical component in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane. By disrupting its production, this compound compromises the cell membrane's integrity, leading to increased permeability and ultimately, fungal cell death.[1][2]
Q2: What are Reconstructed Human Epidermis (RHE) models and why are they used for testing topical drugs?
A2: RHE models are three-dimensional skin models created from non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.[3][4] They consist of organized basal, spinous, and granular layers, as well as a stratum corneum with intercellular lipids, mimicking the structure of native human skin.[3] They are used as an alternative to animal testing for evaluating the safety, irritation, corrosion, and permeability of topical products.[3][5]
Q3: What are the known limitations of using RHE models for drug permeation studies?
A3: The primary limitation is that RHE models often exhibit higher permeability compared to excised human skin.[6][7] This is due to an incomplete barrier function, particularly in the lipid composition and organization of the stratum corneum.[6] Consequently, while they are excellent for ranking the percutaneous absorption of different compounds or formulations, they may overestimate the absolute flux and total permeation that would occur in vivo.[6][7]
Q4: Can RHE models be used for bioequivalence testing of topical formulations containing this compound?
A4: Yes, RHE models can be a valuable tool. Although they are more permeable than human skin, this can be an advantage for drugs with low permeability, allowing for the creation of a measurable permeation profile.[5][7] These models have shown discriminatory power to distinguish between formulations with different drug strengths, making them suitable for bioequivalence studies where the goal is to compare permeation profiles between a test and a reference product rather than determining absolute in vivo absorption.[5]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Permeation Data Between Replicates | 1. Inconsistent formulation application (dose, area).2. Air bubbles trapped between the RHE model and the receptor medium.3. Inconsistent RHE tissue quality or age.4. Damage to the RHE model during handling. | 1. Use a positive displacement pipette for viscous creams. Ensure the dose is spread evenly over the defined application area.2. Gently tilt and tap the Franz diffusion cell after mounting the tissue to dislodge any bubbles.3. Ensure all RHE tissues are from the same batch and at the same stage of differentiation (e.g., 13 days old).[5] 4. Handle tissues carefully using forceps only on the insert edges. |
| No or Very Low Permeation of this compound Detected | 1. This compound has low water solubility, which may limit its partitioning into the aqueous receptor fluid.2. The analytical method (e.g., HPLC) is not sensitive enough.3. The formulation is not releasing the drug effectively. | 1. Modify the receptor fluid to increase solubility. Options include adding a small percentage of a non-toxic solvent (e.g., ethanol, DMSO) or a surfactant, but be cautious as this can also affect the barrier integrity of the RHE model.[8]2. Validate and optimize the analytical method to ensure a low limit of quantification (LOQ).3. Evaluate different formulations. The vehicle plays a critical role in drug release and skin penetration.[6] |
| Unexpectedly High Permeation or Compromised Barrier Function | 1. The formulation vehicle (e.g., solvents, surfactants) is damaging the RHE model.2. The RHE tissue was compromised before the experiment.3. Microbial contamination. | 1. Pre-screen the formulation vehicle (placebo) on the RHE model and assess cell viability using the MTT assay.[3]2. Measure the transepithelial electrical resistance (TEER) of the RHE model before applying the drug. A low TEER value indicates a compromised barrier.[9]3. Perform all experiments under sterile conditions. Check media for cloudiness. |
| MTT Assay Shows Low Cell Viability in Control Tissues | 1. Incorrect incubation time or temperature.2. Issues with the MTT reagent (e.g., expired, improperly stored).3. Mechanical stress during washing steps. | 1. Ensure the MTT incubation is performed according to the manufacturer's protocol (typically 3 hours at 37°C).2. Use fresh, properly stored MTT reagent.3. Be gentle during the washing and extraction steps to avoid detaching the epidermis from the insert. |
Section 3: Quantitative Data Summary
The following tables provide examples of quantitative data relevant to this compound experiments.
Table 1: In Vitro Antifungal Activity of this compound This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens, indicating its potent antifungal activity. Data is adapted from studies on clinical isolates.[10]
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference Drug (Bifonazole) MIC Range (µg/mL) |
| Trichophyton rubrum | 47 | ≤0.04 - 0.63 | ≤0.04 - 1.25 |
| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 | ≤0.04 - 1.25 |
| Candida albicans | 27 | 0.16 - 2.5 | 1.25 - 5 |
Table 2: Representative Permeation Data for an Imidazole Antifungal in an RHE Model This table presents hypothetical, yet realistic, permeation data for two different 1% this compound cream formulations tested on an RHE model using an In Vitro Permeation Test (IVPT). Such data is used to compare formulation performance.
| Parameter | Formulation A (Test) | Formulation B (Reference) |
| Lag Time (t_lag, hours) | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Maximum Flux (J_max, ng/cm²/h) | 155.6 ± 25.3 | 120.1 ± 19.8 |
| Total Amount Permeated at 24h (A_total, ng/cm²) | 2890 ± 450 | 2250 ± 380 |
| Permeability Coefficient (K_p, cm/h x 10⁻³) | 1.56 | 1.20 |
Disclaimer: Data in Table 2 is illustrative and based on typical results for similar compounds like clotrimazole in RHE models, as specific public data for this compound was not available.[5][7]
Section 4: Experimental Protocols & Visualizations
Mechanism of Action: Inhibition of Ergosterol Synthesis
This compound acts by blocking a key enzyme in the fungal ergosterol synthesis pathway, which is essential for the integrity of the fungal cell membrane.
Caption: Mechanism of action of this compound on fungal cells.
Protocol: In Vitro Permeation Test (IVPT) using RHE
This protocol outlines the key steps for assessing the permeation of this compound from a topical formulation through an RHE model using static Franz diffusion cells.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue inserts (e.g., EpiDerm™, SkinEthic™)[5]
-
Sterile Franz diffusion cells
-
Receptor medium (e.g., Phosphate-Buffered Saline with 0.1% Oleic Acid and 0.5% Volpo-20)
-
This compound formulation (e.g., 1% cream) and placebo
-
Positive displacement pipette
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Workflow:
Caption: Experimental workflow for an In Vitro Permeation Test (IVPT).
Procedure:
-
Preparation: Pre-incubate the RHE tissues in assay medium overnight at 37°C, 5% CO₂. Prepare the receptor medium and degas it.[11]
-
Mounting: Assemble the Franz diffusion cells, ensuring the temperature is maintained at 37°C to achieve a tissue surface temperature of 32°C.[5] Fill the receptor chamber with the receptor medium, avoiding bubbles. Mount the RHE tissue insert between the donor and receptor chambers.
-
Dosing: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the surface of the RHE model.
-
Sampling: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor medium and replace it with fresh, pre-warmed medium. Store samples at -20°C until analysis.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Viability Assay: At the end of the experiment (24 hours), wash the RHE tissues and perform an MTT assay to confirm cell viability was maintained above a predetermined threshold (e.g., 70%).[3]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine key parameters such as the steady-state flux (J_max), lag time (t_lag), and permeability coefficient (K_p).[12]
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing common experimental issues.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method | RE-Place [re-place.be]
- 4. Model for human skin reconstructed in vitro composed of associated dermis and epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Skin Barriers in Dermal Drug Delivery: Which Barriers Have to Be Overcome and How Can We Measure Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Reconstructed Human Epidermis in a Chemically-Defined, Animal Origin-Free Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cultivating a Three-dimensional Reconstructed Human Epidermis at a Large Scale [jove.com]
- 12. Quantitative aspects of drug permeation across in vitro and in vivo barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Counteracting Efflux Pump-Mediated Resistance to Omoconazole Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to Omoconazole nitrate in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other imidazole antifungal agents, primarily works by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] Inhibition of this enzyme disrupts the fungal cell membrane's integrity and function, leading to fungal cell death.[1][2]
Q2: How do efflux pumps cause resistance to this compound?
Efflux pumps are transmembrane proteins that actively transport substrates, including antifungal drugs like this compound, out of the fungal cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target, lanosterol 14α-demethylase, at a sufficient concentration to be effective.[4][5][6][7] The two major superfamilies of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[4][5][6]
Q3: Which specific efflux pumps are commonly associated with azole resistance?
In Candida albicans, the most well-characterized efflux pumps are Cdr1p and Cdr2p (from the ABC superfamily) and Mdr1p (from the MFS superfamily).[4][5][8] Overexpression of the genes encoding these pumps (CDR1, CDR2, and MDR1) is a common mechanism of azole resistance.[4][5][8][9] In Aspergillus fumigatus, several efflux pumps, including AfuMDR4, have been implicated in azole resistance.[10][11]
Q4: What are the signs of efflux pump-mediated resistance in my experiments?
A key indicator is a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for your fungal strain compared to a susceptible reference strain. Other signs include a reduced intracellular accumulation of a fluorescent substrate like rhodamine 6G and increased expression of efflux pump-related genes (CDR1, CDR2, MDR1) as measured by quantitative RT-PCR.
Q5: What are efflux pump inhibitors (EPIs) and how can they help?
Efflux pump inhibitors are compounds that can block the activity of efflux pumps. When used in combination with an antifungal agent like this compound, they can restore its efficacy against resistant strains by increasing its intracellular accumulation.[12] Several compounds, including some approved drugs, have been investigated for their EPI activity.[13]
Troubleshooting Guides
Problem 1: My fungal strain shows high resistance to this compound, and I suspect efflux pump involvement. How can I confirm this?
Solution:
-
Determine the Minimum Inhibitory Concentration (MIC): Perform a broth microdilution assay to quantify the level of resistance. Compare the MIC of your strain to a known susceptible strain. A significantly higher MIC suggests resistance.
-
Perform a Rhodamine 6G (R6G) Efflux Assay: This assay measures the activity of ABC transporters. Resistant strains with overactive efflux pumps will show a more rapid extrusion of R6G compared to susceptible strains.
-
Quantify Efflux Pump Gene Expression: Use quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of key efflux pump genes (e.g., CDR1, CDR2, MDR1 in Candida). A significant upregulation in your strain compared to a susceptible control is a strong indicator of this resistance mechanism.
Problem 2: I want to test if an efflux pump inhibitor (EPI) can reverse this compound resistance in my fungal strain.
Solution:
-
Perform a Checkerboard Assay: This assay allows you to test for synergistic interactions between this compound and a potential EPI. The Fractional Inhibitory Concentration Index (FICI) calculated from this assay will indicate synergy, additivity, or antagonism.
-
Conduct a Time-Kill Assay: This dynamic assay measures the rate of fungal killing over time with this compound alone, the EPI alone, and the combination of both. A synergistic combination will show a more rapid and extensive reduction in fungal viability.
Problem 3: My qRT-PCR results for efflux pump gene expression are inconsistent.
Solution:
-
RNA Quality: Ensure you are extracting high-quality, intact RNA. Use a spectrophotometer to check the A260/A280 and A260/A230 ratios.
-
Primer Design: Verify that your primers are specific to the target genes and do not form primer-dimers. Perform a melt curve analysis after each qRT-PCR run to check for a single, specific product.
-
Reference Genes: Use at least two validated housekeeping genes for normalization to ensure the stability of their expression across your experimental conditions.
-
Standard Curve: Generate a standard curve for each primer set to ensure high amplification efficiency.
Data Presentation
Table 1: Example of MIC and FICI Data from a Checkerboard Assay
| Fungal Strain | This compound MIC (µg/mL) | Efflux Pump Inhibitor (EPI) X MIC (µg/mL) | This compound MIC in Combination (µg/mL) | EPI X MIC in Combination (µg/mL) | FICI | Interpretation |
| Resistant Strain A | 64 | 32 | 8 | 4 | 0.25 | Synergy |
| Susceptible Strain B | 1 | 32 | 0.5 | 8 | 1.0 | Additive |
FICI is calculated as (MIC of Omoconazole in combination / MIC of Omoconazole alone) + (MIC of EPI in combination / MIC of EPI alone). FICI ≤ 0.5 indicates synergy.
Table 2: Example of Relative Gene Expression Data from qRT-PCR
| Gene | Resistant Strain A (Fold Change vs. Susceptible) | Susceptible Strain B (Fold Change vs. Susceptible) |
| CDR1 | 32.5 | 1.0 |
| CDR2 | 15.2 | 1.1 |
| MDR1 | 45.8 | 0.9 |
Fold change is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene.
Experimental Protocols
Broth Microdilution Checkerboard Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][14][15]
Objective: To determine the synergistic activity of this compound and a potential efflux pump inhibitor (EPI).
Materials:
-
This compound and EPI of interest
-
Resistant and susceptible fungal strains
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally and the EPI vertically. This creates a matrix of drug combinations.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (inoculum without drugs) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
-
Calculate FICI:
-
Calculate the FICI as described in the caption for Table 1.
-
Rhodamine 6G (R6G) Efflux Assay
This protocol is based on established methods for measuring efflux pump activity in yeast.[9][16][17]
Objective: To measure the activity of ABC transporter efflux pumps.
Materials:
-
Rhodamine 6G (R6G)
-
Resistant and susceptible fungal strains
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Fungal Cells:
-
Grow fungal cells to the mid-logarithmic phase.
-
Wash the cells with PBS and resuspend them in PBS without glucose to de-energize them.
-
-
R6G Loading:
-
Incubate the de-energized cells with R6G (e.g., 10 µM) for a set period (e.g., 30-60 minutes) to allow for intracellular accumulation.
-
-
Initiate Efflux:
-
Wash the cells with ice-cold PBS to remove extracellular R6G.
-
Resuspend the cells in PBS containing glucose (e.g., 2%) to energize the efflux pumps.
-
-
Measure Efflux:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take aliquots of the cell suspension.
-
Centrifuge the aliquots to pellet the cells.
-
Measure the fluorescence of the supernatant, which contains the extruded R6G. An increase in fluorescence over time indicates active efflux.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol provides a general framework for quantifying the expression of efflux pump genes.[2][18][19]
Objective: To measure the relative expression levels of CDR1, CDR2, and MDR1 mRNA.
Materials:
-
Resistant and susceptible fungal strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix with SYBR Green
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Grow fungal cells to the mid-logarithmic phase.
-
Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target genes (CDR1, CDR2, MDR1) and at least one housekeeping gene (e.g., ACT1).
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
Caption: Experimental workflow for investigating efflux pump-mediated resistance.
References
- 1. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp. [frontiersin.org]
- 9. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Analysis of CDR1 and MDR1 Gene Expression and ERG11 Substitutions in Clinical Candida tropicalis Isolates from Alexandria, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Omoconazole Nitrate and Bifonazole Against Clinical Fungal Isolates
A comprehensive in-vitro comparative analysis of two imidazole antifungal agents, Omoconazole nitrate and Bifonazole, reveals their efficacy against a range of clinically relevant fungal isolates. Both agents function through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and ultimately fungal cell death.[1][2][3] This guide provides a detailed comparison of their antifungal activity, experimental protocols for susceptibility testing, and the underlying mechanism of action.
Quantitative Comparison of Antifungal Activity
The in-vitro efficacy of this compound and Bifonazole has been evaluated against various dermatophytes and yeasts. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Data from comparative studies indicates that this compound generally exhibits either comparable or more potent activity against a broad spectrum of medically important fungi when compared to Bifonazole.[4]
| Fungal Isolate | This compound MIC (µg/mL) | Bifonazole MIC (µg/mL) |
| Dermatophytes | ||
| Trichophyton rubrum | ≤0.04 - 0.63 | ≤0.04 - 1.25 |
| Trichophyton mentagrophytes | ≤0.04 - 0.63 | ≤0.04 - 1.25 |
| Microsporum gypseum | ≤0.04 - 0.63 | ≤0.04 - 1.25 |
| Yeasts | ||
| Candida albicans | 0.16 - 2.5 | 1.25 - 5 |
| Candida spp. (various) | Generally lower than Bifonazole | Generally higher than Omoconazole |
| Malassezia spp. | Active | Active |
Note: MIC values can be influenced by the specific testing media and conditions.[4] One study examining 70 clinical isolates of dermatophytes and 27 isolates of Candida albicans found the MIC values of this compound for dermatophytes to be similar to those of Bifonazole, while for C. albicans, this compound demonstrated more potent activity.[5]
Experimental Protocols
The determination of in-vitro antifungal activity is conducted using standardized susceptibility testing methods. The following protocols are representative of the methodologies used in studies comparing this compound and Bifonazole.
Antifungal Susceptibility Testing: Agar Dilution Method
This method is utilized to determine the MIC of antifungal agents against a variety of fungi.[4]
1. Preparation of Antifungal Solutions:
-
Stock solutions of this compound and Bifonazole are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of each antifungal agent are prepared to achieve a range of final concentrations.
2. Media Preparation:
-
A suitable agar medium, such as Sabouraud's buffered liquid medium (pH 5.6) or RPMI-1640 medium, is prepared and sterilized.[6][7]
-
The prepared antifungal dilutions are incorporated into the molten agar at a specified temperature (e.g., 45-50°C) to achieve the final desired concentrations.
-
The agar is then poured into petri dishes and allowed to solidify. A drug-free control plate is also prepared.
3. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate medium to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a standardized turbidity, often corresponding to a 0.5 McFarland standard, to ensure a consistent inoculum density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL).[8]
4. Inoculation and Incubation:
-
The surface of the agar plates containing the different concentrations of the antifungal agents is inoculated with the standardized fungal suspension.
-
Plates are incubated under appropriate conditions of temperature and duration (e.g., 28-35°C for 4 to 10 days for dermatophytes).[9][10]
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungal isolate.[11]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and Bifonazole belong to the imidazole class of antifungal agents.[1][2] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol.[1][3]
The key enzyme targeted by these imidazole derivatives is lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[1][3] This enzyme is crucial for the conversion of lanosterol to ergosterol.[1][3] By binding to the heme iron in the active site of this enzyme, Omoconazole and Bifonazole block this conversion.[1]
The inhibition of ergosterol synthesis leads to two primary consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability.[1]
-
Accumulation of Toxic Sterol Precursors: The blockage of the biosynthetic pathway results in the accumulation of methylated sterol precursors, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane function.[1][2]
This dual action ultimately leads to the cessation of fungal growth and cell death.[1][2] Bifonazole is noted to have a dual mode of action, also inhibiting HMG-CoA reductase at higher concentrations, which is another enzyme in the ergosterol biosynthesis pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Bifonazole? [synapse.patsnap.com]
- 4. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of antifungal activity of sertaconazole, terbinafine, and bifonazole against clinical isolates of Candida spp., Cryptococcus neoformans and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
- 10. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Omoconazole Nitrate and Ketoconazole in Fungal Growth Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro inhibitory effects of two prominent azole antifungals, Omoconazole nitrate and ketoconazole, on fungal growth. This analysis is supported by available experimental data and detailed methodologies.
Executive Summary
Both this compound and ketoconazole are imidazole antifungal agents that effectively inhibit fungal growth by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway. While both compounds exhibit a broad spectrum of antifungal activity, their in vitro potency can vary depending on the fungal species and the specific experimental conditions. This guide synthesizes available data to draw a comparative picture of their efficacy.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and ketoconazole against various fungal species, as reported in separate in vitro studies.
Disclaimer: The data presented below is compiled from different scientific publications. A direct, head-to-head comparative study under identical experimental conditions was not available. Therefore, these values should be interpreted with caution as variations in experimental protocols (e.g., medium, inoculum size, incubation time) can influence MIC results.
| Fungal Species | This compound MIC (µg/mL) | Ketoconazole MIC (µg/mL) |
| Trichophyton rubrum | ≤0.04 - 0.63 | 0.064 - 24 |
| Trichophyton mentagrophytes | ≤0.04 - 0.63 | 0.064 - 24 |
| Microsporum gypseum | ≤0.04 - 0.63 | Not specified in cited studies |
| Candida albicans | 0.16 - 2.5 | Generally fungistatic |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both Omoconazole and ketoconazole belong to the azole class of antifungals and share a common mechanism of action. They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these drugs lead to the accumulation of toxic sterol precursors and disrupt the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.
Figure 1. Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
Experimental Protocols
The determination of in vitro antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antifungal agents. The agar dilution method is a standard procedure for this purpose.
Agar Dilution Method for Antifungal Susceptibility Testing
1. Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve the antifungal agents (this compound and ketoconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
2. Preparation of Agar Plates with Antifungal Agents:
-
Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar or RPMI-1640 agar).
-
Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the antifungal stock solutions.
-
Add a defined volume of each antifungal dilution to molten agar to achieve the final desired concentrations.
-
Pour the agar-antifungal mixture into sterile Petri dishes and allow them to solidify. A drug-free control plate is also prepared.
3. Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates to obtain fresh, sporulating cultures.
-
Harvest the fungal spores or yeast cells and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to a standardized concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard).
4. Inoculation:
-
Using a multipoint inoculator, spot a standardized volume of each fungal suspension onto the surface of the agar plates, including the control plate.
5. Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours or until sufficient growth is observed on the control plate).
6. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Figure 2. Experimental workflow for the agar dilution method.
Conclusion
Omoconazole Nitrate's Binding Affinity to Lanosterol 14α-Demethylase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of action for azole antifungals, including omoconazole, is the inhibition of lanosterol 14α-demethylase.[1] This enzyme is a cytochrome P450 monooxygenase responsible for the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[1][2]
Comparative Binding Affinity of Azole Antifungals to Fungal CYP51
The binding affinity of various azole antifungals to lanosterol 14α-demethylase from the pathogenic yeast Candida albicans (CaCYP51) has been extensively studied. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction. A lower Kd or IC50 value indicates a higher binding affinity and more potent inhibition.
While specific Kd or IC50 values for omoconazole nitrate's interaction with purified lanosterol 14α-demethylase are not available in the cited literature, the following tables present data for other well-characterized azole antifungals. This comparative data is essential for understanding the structure-activity relationships and for positioning new antifungal candidates.
Table 1: Dissociation Constants (Kd) of Medical Azoles for Candida albicans Lanosterol 14α-Demethylase (CaCYP51)
| Antifungal Agent | Azole Class | Dissociation Constant (Kd) in nM |
| Clotrimazole | Imidazole | 10 |
| Ketoconazole | Imidazole | 27 |
| Itraconazole | Triazole | 53 |
| Voriconazole | Triazole | 304 |
| Fluconazole | Triazole | 173 |
Source: Data compiled from studies on recombinant C. albicans CYP51.[3]
Table 2: IC50 Values of Medical Azoles against Candida albicans Lanosterol 14α-Demethylase (CaCYP51) Activity
| Antifungal Agent | Azole Class | IC50 in µM |
| Ketoconazole | Imidazole | 0.6 |
| Itraconazole | Triazole | 0.26 |
| Fluconazole | Triazole | 0.4 |
Source: Determined using a CYP51 reconstitution assay with 0.5 µM CaCYP51.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the binding affinities of antifungal compounds. Below are summaries of standard experimental protocols used in the characterization of azole inhibitors of lanosterol 14α-demethylase.
Protocol 1: Determination of Dissociation Constant (Kd) by Spectral Titration
This method relies on the spectral changes observed in the heme-containing CYP51 enzyme upon ligand binding. Azole antifungals, through a nitrogen atom in their imidazole or triazole ring, coordinate with the heme iron of the enzyme, inducing a characteristic Type II difference spectrum.
Materials:
-
Purified recombinant lanosterol 14α-demethylase (CYP51)
-
Azole antifungal stock solution (in a suitable solvent like DMSO)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5, containing glycerol)
-
Dual-beam spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
A solution of purified CYP51 at a known concentration (typically 1-5 µM) is prepared in the buffer.
-
The solution is equally divided between two matched cuvettes (sample and reference).
-
A baseline spectrum is recorded (typically from 350 to 500 nm).
-
Small aliquots of the azole antifungal stock solution are incrementally added to the sample cuvette. An equivalent volume of the solvent is added to the reference cuvette to correct for any solvent-induced spectral shifts.
-
After each addition and gentle mixing, the difference spectrum is recorded.
-
The magnitude of the spectral shift (the difference in absorbance between the peak, around 430 nm, and the trough, around 410 nm) is plotted against the molar concentration of the azole.
-
The resulting saturation curve is fitted to a suitable binding equation (e.g., the Morrison tight-binding equation for high-affinity inhibitors) to determine the dissociation constant (Kd).
Protocol 2: Determination of IC50 by an In Vitro Reconstitution Assay
This functional assay measures the inhibitory effect of a compound on the enzymatic activity of lanosterol 14α-demethylase. The assay reconstitutes the enzymatic reaction in vitro, including the CYP51 enzyme, its redox partner (NADPH-cytochrome P450 reductase), the substrate (lanosterol), and a source of reducing equivalents (NADPH).
Materials:
-
Purified recombinant lanosterol 14α-demethylase (CYP51)
-
Purified recombinant NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
A series of dilutions of the test inhibitor (e.g., this compound)
-
Reaction buffer
-
Method for product detection (e.g., HPLC or GC-MS)
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, a fixed concentration of CYP51 (e.g., 0.5 µM), NADPH-cytochrome P450 reductase, and lanosterol.
-
The mixture is pre-incubated at a controlled temperature (e.g., 37°C).
-
The test inhibitor is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also included.
-
The enzymatic reaction is initiated by the addition of NADPH.
-
The reaction is allowed to proceed for a defined period and then stopped (e.g., by adding a quenching solvent).
-
The product of the reaction (14α-demethylated lanosterol) is extracted and quantified using a suitable analytical method like HPLC or GC-MS.
-
The percentage of inhibition of CYP51 activity is calculated for each inhibitor concentration relative to the no-inhibitor control.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Action of this compound.
Caption: Experimental Workflow for Determining Binding Affinity (Kd and IC50).
References
A Comparative Analysis of Omoconazole Nitrate and Terbinafine in the Management of Dermatophytosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent antifungal agents, Omoconazole nitrate and Terbinafine, and their efficacy against dermatophytes, the causative agents of common superficial fungal infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). This document synthesizes available in vitro and clinical data to offer a comprehensive overview for research and development purposes.
Introduction and Mechanisms of Action
This compound and Terbinafine belong to different classes of antifungal drugs and, consequently, possess distinct mechanisms of action targeting the fungal cell membrane's integrity.
This compound , an imidazole derivative, primarily functions by inhibiting the enzyme lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By blocking this step, Omoconazole leads to a depletion of ergosterol, an essential structural component of the fungal cell membrane, and a concurrent accumulation of toxic methylated sterol precursors.[2] This disruption of membrane integrity ultimately results in fungal cell death.[1][2]
Terbinafine , an allylamine antifungal, targets an earlier step in the same ergosterol biosynthesis pathway.[3][4] It specifically inhibits the enzyme squalene epoxidase, which is responsible for the conversion of squalene to 2,3-oxidosqualene.[4] This inhibition leads to a deficiency in ergosterol and a toxic intracellular accumulation of squalene, which disrupts the fungal cell membrane and cellular metabolism, resulting in a fungicidal effect.[3][5]
Below are diagrams illustrating the respective signaling pathways.
In Vitro Efficacy Against Dermatophytes
The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
This compound
Studies have demonstrated the in vitro antifungal activity of this compound against a range of dermatophytes.[6] The MIC values for this compound against clinical isolates of dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes, have been reported to be in the range of ≤0.04 to 0.63 µg/mL.[6]
Terbinafine
Terbinafine has shown potent in vitro activity against a wide spectrum of dermatophytes.[7][8] The MICs for Terbinafine against various dermatophyte species are generally very low, often in the range of ≤0.03 to 0.25 µg/mL for 80% inhibition and <0.03 to 2.0 µg/mL for 100% inhibition.[8] One study reported a MIC range of 0.008 to 0.03 µg/mL against strains of Trichophyton rubrum, T. mentagrophytes, and Epidermophyton floccosum.[9]
| Antifungal Agent | Dermatophyte Species | MIC Range (µg/mL) | Reference |
| This compound | Trichophyton rubrum, T. mentagrophytes, Microsporum gypseum | ≤0.04 - 0.63 | [6] |
| Terbinafine | Various dermatophytes | ≤0.03 - 2.0 | [8] |
| Terbinafine | T. rubrum, T. mentagrophytes, E. floccosum | 0.008 - 0.03 | [9] |
Clinical Efficacy
Clinical trials provide essential data on the effectiveness of these antifungal agents in treating dermatophyte infections in patients.
This compound
Clinical trials have demonstrated the efficacy of this compound in treating various superficial fungal infections, including tinea pedis, tinea cruris, and tinea corporis.[1] It is typically available in topical formulations such as creams and lotions.[1]
Terbinafine
Terbinafine is available in both topical and oral formulations and has been extensively studied in the treatment of dermatophytosis.[10][11]
A retrospective survey of patients treated with oral Terbinafine 500 mg once daily for superficial dermatophytosis reported a "very good response" (>75% improvement) in:
-
87% of patients after 2 weeks of treatment.[10]
-
92% of patients after 4 weeks of treatment.[10]
-
80% of patients after 6 weeks of treatment.[10]
In a double-blind study, mycological assessments were negative in 59% of patients after one week and 100% after four weeks of treatment with oral Terbinafine.[12] For tinea cruris, topical 1% Terbinafine hydrochloride cream has shown a mycological cure rate of 94% and a clinical cure rate of 84%.[4]
Experimental Protocols
In Vitro Susceptibility Testing
The determination of MIC for dermatophytes can be performed using several methods, with the broth microdilution and agar dilution methods being the most common. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized broth microdilution method for filamentous fungi, including dermatophytes.[2]
Typical Broth Microdilution Protocol (based on CLSI M38-A2):
-
Isolate Preparation: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.[2]
-
Inoculum Preparation: A suspension of conidia is prepared and adjusted to a specific concentration.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in microtiter plates.[2]
-
Inoculation: The prepared inoculum is added to each well of the microtiter plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28°C or 35°C) for a specified period (typically 4-7 days).[13]
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (e.g., 80% or 100%) compared to a drug-free control.[8]
Clinical Trial Design
Clinical trials evaluating the efficacy of antifungal agents for dermatophytosis are typically randomized, double-blind, and controlled studies.
Common Elements of a Clinical Trial Protocol:
-
Patient Population: Patients with a confirmed clinical and mycological diagnosis of a specific tinea infection (e.g., tinea pedis).[14]
-
Inclusion/Exclusion Criteria: Specific criteria to ensure a homogenous study population and for safety reasons.[14]
-
Randomization: Patients are randomly assigned to different treatment groups (e.g., active drug, placebo, or comparator drug).
-
Treatment Regimen: A clearly defined dosage, frequency, and duration of treatment.
-
Efficacy Endpoints: Primary and secondary endpoints are established to measure the treatment's effectiveness. These often include:
-
Follow-up: Patients are followed for a period after treatment to assess for relapse.
Conclusion
Both this compound and Terbinafine are effective antifungal agents against dermatophytes, albeit through different mechanisms of action. Terbinafine, an allylamine, exhibits potent fungicidal activity with very low MIC values in vitro and has demonstrated high cure rates in numerous clinical trials for both topical and oral administration. This compound, an imidazole, also possesses a broad spectrum of activity against dermatophytes by inhibiting a key enzyme in the ergosterol biosynthesis pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. medicinearticle.com [medicinearticle.com]
- 3. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
- 5. karger.com [karger.com]
- 6. Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. [PDF] Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. actascientific.com [actascientific.com]
- 12. scielo.br [scielo.br]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Cross-Resistance Profile of Omoconazole Nitrate with Other Azole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of omoconazole nitrate and its potential for cross-resistance with other commonly used azole antifungals. The information presented is collated from various experimental studies to assist researchers in understanding the comparative performance of these antifungal agents.
Executive Summary
Omoconazole is an imidazole antifungal agent used topically for the treatment of superficial fungal infections.[1] Like other azoles, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[2][3] Resistance to azole antifungals is a growing concern and can occur through various mechanisms, including alterations in the target enzyme (Erg11p), overexpression of the ERG11 gene, and increased drug efflux through ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[4][5] Understanding the cross-resistance profile of omoconazole is crucial for its effective use and for the development of new antifungal strategies.
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other key azole antifungals against various fungal species. The data has been compiled from multiple in vitro studies to provide a comparative overview. It is important to note that direct comparative studies of omoconazole against a wide panel of azole-resistant strains are limited. Therefore, this comparison is based on available MIC ranges for different fungal isolates.
Table 1: Comparative MICs (µg/mL) against Candida albicans
| Antifungal Agent | MIC Range for Susceptible Isolates | MIC Range for Resistant Isolates |
| This compound | 0.16 - 2.5[6] | Data not available |
| Fluconazole | ≤ 2 | > 8 |
| Itraconazole | ≤ 0.125 | > 1 |
| Ketoconazole | ≤ 0.125 | > 1 |
| Voriconazole | ≤ 0.125 | > 1 |
Table 2: Comparative MICs (µg/mL) against Dermatophytes (Trichophyton rubrum)
| Antifungal Agent | MIC Range |
| This compound | ≤0.04 - 0.63[6] |
| Bifonazole | ≤0.04 - 1.25[6] |
| Itraconazole | 0.03 - 2[7] |
| Fluconazole | 0.25 - 32[7] |
| Voriconazole | 0.015 - 1[7] |
| Terbinafine | 0.008 - 2[8] |
Signaling Pathways and Resistance Mechanisms
The development of resistance to azole antifungals is a complex process involving various cellular signaling pathways. Understanding these pathways is critical for predicting and overcoming cross-resistance.
Mechanism of action of azole antifungals and key resistance pathways.
Key signaling pathways involved in azole resistance in Candida species.
Experimental Protocols
The following section details a standardized methodology for assessing the in vitro susceptibility of fungal isolates to azole antifungals, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2.[9][10][11][12]
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure viability and purity.[9]
-
A suspension of the fungal colonies is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[7]
-
The standardized suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microdilution wells.[7]
2. Preparation of Antifungal Agents:
-
Stock solutions of this compound and other comparator azoles are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium within a 96-well microdilution plate.
3. Inoculation and Incubation:
-
Each well of the microdilution plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing the fungal inoculum in RPMI-1640 without any antifungal) and a sterility control well (containing only RPMI-1640) are included on each plate.
-
The plates are incubated at 35°C for 24 to 48 hours. The exact duration depends on the fungal species being tested.[13]
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.[13]
-
The MIC can be determined visually or by using a spectrophotometer to measure the optical density.
Experimental workflow for assessing antifungal cross-resistance.
Conclusion
Further research is warranted to directly compare the in vitro activity of this compound against a panel of azole-resistant fungal isolates alongside other azoles like fluconazole, itraconazole, and voriconazole. Such studies would provide a clearer understanding of its cross-resistance profile and help define its potential role in the management of fungal infections in an era of increasing antifungal resistance. Researchers are encouraged to utilize standardized methodologies, such as those provided by CLSI and EUCAST, to ensure the generation of reproducible and comparable data.
References
- 1. [PDF] Comparison of in vitro susceptibility of different azoles agents against dermatophytes | Semantic Scholar [semanticscholar.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of in vitro activities of newer triazoles and classic antifungal agents against dermatophyte species isolated from Iranian University Hospitals: a multi-central study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Unlocking Antifungal Power: A Guide to the Synergistic Potential of Omoconazole Nitrate with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the persistent challenge of combating fungal infections, the exploration of synergistic drug combinations offers a promising frontier to enhance therapeutic efficacy, reduce dosages, and mitigate the development of resistance. This guide provides an objective comparison of the potential antifungal synergy between omoconazole nitrate, an imidazole antifungal agent, and other therapeutic classes.
While direct experimental data on the synergistic effects of this compound is limited in publicly available literature, this guide will draw upon the well-documented synergistic interactions of the broader azole class of antifungals, to which omoconazole belongs. The primary mechanism of action for this compound and other imidazoles is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[1] Disrupting this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
This guide will focus on the validated synergy between azole antifungals and other agents, providing a framework for potential future investigations into this compound combinations.
The Promise of Synergy: The Case of Azoles and Terbinafine
A prime example of antifungal synergy is the combination of azoles and terbinafine.[2][3] Terbinafine inhibits squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than the target of azoles.[2] This dual inhibition at different points in the same critical pathway leads to a potent synergistic effect.[2][3]
Visualizing the Mechanism of Synergy
The following diagram illustrates the points of inhibition for azole antifungals (like omoconazole) and terbinafine within the fungal ergosterol biosynthesis pathway, providing a clear visual representation of their synergistic mechanism.
Caption: Dual inhibition of the ergosterol biosynthesis pathway by terbinafine and azoles.
Quantifying Synergy: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[4][5][6][7][8] This technique involves testing a matrix of serial dilutions of two drugs, both alone and in combination, against a specific fungal isolate. The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Illustrative Synergy Data: Azole and Terbinafine Combination
The following table presents a hypothetical summary of checkerboard assay results illustrating the synergistic interaction between an azole antifungal and terbinafine against a clinical isolate of Candida albicans.
| Fungal Isolate | Drug A (Azole) MIC Alone (µg/mL) | Drug B (Terbinafine) MIC Alone (µg/mL) | Drug A MIC in Combination (µg/mL) | Drug B MIC in Combination (µg/mL) | FICI | Interaction |
| C. albicans 001 | 0.5 | 0.25 | 0.125 | 0.03125 | 0.375 | Synergy |
| C. albicans 002 | 1.0 | 0.5 | 0.25 | 0.0625 | 0.375 | Synergy |
| C. albicans 003 | 0.25 | 0.125 | 0.0625 | 0.03125 | 0.5 | Synergy |
Note: This data is illustrative and not from a specific study on this compound.
Experimental Protocol: Checkerboard Broth Microdilution Assay
This section details a generalized protocol for performing a checkerboard assay to determine the synergistic interaction between two antifungal agents.
Experimental Workflow
Caption: Workflow for a standard checkerboard synergy assay.
Detailed Methodology
-
Preparation of Antifungal Agents: Stock solutions of this compound and the second therapeutic agent are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: The fungal isolate to be tested is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.
-
Checkerboard Setup: A 96-well microtiter plate is used.
-
Drug A (e.g., this compound) is serially diluted along the x-axis (columns).
-
Drug B is serially diluted along the y-axis (rows).
-
This creates a matrix of wells containing various combinations of the two drugs.
-
Control wells containing each drug alone, as well as a drug-free growth control, are included.
-
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24 to 48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control).
-
Calculation of FICI: The FICI is calculated for each well showing growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) The FICI value for the combination is the lowest FICI calculated from all the wells.
Conclusion and Future Directions
While specific data on the synergistic interactions of this compound is not yet widely available, the established synergy of the broader azole class with agents like terbinafine provides a strong rationale for further investigation. The methodologies and frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to explore and validate the potential of this compound in combination therapies. Such studies are crucial for the development of novel, more effective treatment strategies for a wide range of fungal infections.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Terbinafine in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses: Investigating Optimal Dosing Regimens Using a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
In vitro comparison of Omoconazole nitrate with newer triazole antifungal agents
An In Vitro Comparative Analysis of Omoconazole Nitrate and Newer Triazole Antifungal Agents
This guide provides a detailed in vitro comparison of this compound, an imidazole antifungal agent, with several newer-generation triazole antifungal agents. The focus is on their mechanism of action and in vitro efficacy against common fungal pathogens, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
This compound belongs to the imidazole class, while newer agents like voriconazole, posaconazole, and itraconazole are triazoles.[1][2] Both classes of azole antifungals share a primary mechanism of action: the disruption of ergosterol biosynthesis, a critical component for the integrity of the fungal cell membrane.[3][4] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which increases cell membrane permeability and ultimately leads to fungal cell death or growth inhibition.[2][3]
Data Presentation: In Vitro Antifungal Activity
Direct comparative in vitro studies between this compound and the latest generation of triazoles (e.g., voriconazole, posaconazole) are limited in publicly available literature. Omoconazole studies often use bifonazole, another imidazole, as a comparator.[6][7] Newer triazoles are typically compared against established agents like itraconazole and fluconazole.[8][9]
The following tables summarize Minimum Inhibitory Concentration (MIC) data compiled from separate studies to provide an indirect comparison. MIC values represent the lowest concentration of a drug that prevents visible growth of a microorganism.[1] Data should be interpreted with caution as they originate from different studies with potentially varying methodologies.
Table 1: In Vitro Activity of this compound against Dermatophytes and Candida albicans
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | Comparator: Bifonazole MIC Range (µg/mL) |
| Trichophyton rubrum | 47 | ≤0.04 - 0.63 | ≤0.04 - 1.25 |
| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 | ≤0.04 - 1.25 |
| Candida albicans | 27 | 0.16 - 2.5 | 1.25 - 5 |
Data sourced from a study on clinical isolates from patients with cutaneous mycosis.[7]
Table 2: In Vitro Activity of Newer Triazoles against Trichophyton rubrum
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) |
| Voriconazole | 111 | 0.008 - 0.25 | 0.03 | 0.125 | 0.05 |
| Posaconazole | 111 | 0.015 - 1 | 0.06 | 0.5 | 0.11 |
| Isavuconazole | 111 | 0.015 - 0.5 | 0.125 | 0.125 | 0.13 |
| Itraconazole | 111 | 0.015 - 4 | 0.125 | 2 | 0.26 |
| Fluconazole | 111 | 0.125 - 16 | 2 | 8 | 2.12 |
Data sourced from a comparative study on clinical T. rubrum isolates. Note that 1 mg/L is equivalent to 1 µg/mL.[8][9]
Experimental Protocols: Antifungal Susceptibility Testing
The data presented are typically generated using standardized methodologies developed by organizations like the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method outlined in CLSI documents M38-A2 (for filamentous fungi) and M27-A (for yeasts) is a reference standard.[10][11][12]
Detailed Methodology: CLSI Broth Microdilution Assay (Adapted for Dermatophytes)
-
Inoculum Preparation : Fungal isolates are cultured on a suitable medium, like potato dextrose agar, to encourage sporulation. A suspension of conidia is prepared in sterile saline, and the resulting suspension is adjusted using a spectrophotometer or hemocytometer to achieve a final standardized concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL).[11]
-
Microdilution Plate Preparation : The test is performed in 96-well microtiter plates. The antifungal agents are serially diluted in a standardized test medium, typically RPMI 1640 medium buffered with MOPS to a pH of 7.0.[11][13] This creates a range of drug concentrations across the wells.
-
Inoculation : Each well in the microdilution plate is inoculated with the prepared standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.[4]
-
Incubation : The inoculated plates are incubated at a controlled temperature, typically between 28°C and 35°C, for a specified period, which can range from 4 to 7 days for dermatophytes, depending on the growth rate of the species.[14]
-
MIC Determination : Following incubation, the plates are read visually. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free growth control well.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the in vitro activities of newer triazoles and established antifungal agents against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of in vitro activities of newer triazoles and classic antifungal agents against dermatophyte species isolated from Iranian University Hospitals: a multi-central study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Posaconazole, Itraconazole, Voriconazole, Amphotericin B, and Fluconazole against 37 Clinical Isolates of Zygomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Omoconazole Nitrate: A Comparative Guide Using Genetically Modified Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the molecular target of the antifungal agent Omoconazole nitrate. Through a detailed comparison with other antifungals and the application of genetic modification techniques in fungal strains, this document outlines experimental protocols and presents data in a clear, comparative format to facilitate understanding and further research.
Introduction to this compound and its Putative Target
This compound is an imidazole-based antifungal medication primarily used for the topical treatment of superficial fungal infections of the skin.[1] Like other azole antifungals, its mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] The specific molecular target is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2][3] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[2][4][5][6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts membrane integrity and ultimately results in fungal cell death.[1][2]
This guide outlines a series of experiments using genetically modified fungal strains to definitively confirm that lanosterol 14α-demethylase is the primary molecular target of this compound.
Comparative Analysis of Antifungal Agents Targeting Ergosterol Biosynthesis
A variety of antifungal drugs target the ergosterol biosynthesis pathway. Understanding their specific mechanisms provides a valuable context for validating the target of this compound.
| Antifungal Class | Specific Drug Example | Molecular Target | Mechanism of Action |
| Imidazoles | Omoconazole, Miconazole, Ketoconazole | Lanosterol 14α-demethylase (Erg11p) | Inhibits the demethylation of lanosterol, disrupting ergosterol synthesis.[1][2][7] |
| Triazoles | Fluconazole, Itraconazole | Lanosterol 14α-demethylase (Erg11p) | Similar to imidazoles, inhibits lanosterol 14α-demethylase.[3] |
| Allylamines | Terbinafine | Squalene epoxidase (Erg1p) | Inhibits the conversion of squalene to squalene epoxide, an earlier step in the ergosterol pathway. |
| Polyenes | Amphotericin B | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death. |
Experimental Workflow for Target Validation using Genetic Modification
The following workflow outlines the key steps to confirm the molecular target of this compound using genetically modified fungal strains, such as Saccharomyces cerevisiae or a relevant pathogenic fungus like Candida albicans.
Caption: Experimental workflow for validating the molecular target of this compound.
Detailed Experimental Protocols
3.1.1. Generation of Genetically Modified Fungal Strains
-
ERG11 Deletion Mutant (Δerg11)**: A complete deletion of the ERG11 open reading frame will be created using a homologous recombination-based strategy. A selectable marker (e.g., an antibiotic resistance gene) will be flanked by sequences homologous to the regions upstream and downstream of the ERG11 gene. This construct will be transformed into the wild-type fungal strain. Successful recombination will result in the replacement of the ERG11 gene with the selectable marker.
-
ERG11 Overexpression Strain (OE-ERG11) : The ERG11 gene will be cloned into a high-copy expression vector under the control of a strong, constitutive promoter. This plasmid will then be transformed into the wild-type fungal strain. Transformants will be selected based on a marker present on the plasmid.
3.1.2. Minimum Inhibitory Concentration (MIC) Assay
The susceptibility of the wild-type, Δerg11, and OE-ERG11 strains to this compound and a comparator azole antifungal (e.g., Fluconazole) will be determined using a standardized broth microdilution method.
-
Prepare a serial dilution of this compound and the comparator drug in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the fungal strains.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
The MIC is defined as the lowest drug concentration that inhibits visible fungal growth.
3.1.3. Growth Curve Analysis
The effect of sub-inhibitory concentrations of this compound on the growth kinetics of the three fungal strains will be assessed.
-
Inoculate liquid cultures of each strain with and without a sub-MIC concentration of this compound.
-
Measure the optical density (OD) of the cultures at regular intervals over a 48-hour period.
-
Plot the OD values against time to generate growth curves.
3.1.4. Sterol Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) will be used to analyze the sterol composition of the fungal strains after treatment with this compound.
-
Grow the wild-type and OE-ERG11 strains in the presence and absence of a sub-MIC concentration of this compound.
-
Extract the total sterols from the fungal cells.
-
Analyze the sterol composition by GC-MS.
-
Identify and quantify the levels of ergosterol, lanosterol, and other sterol intermediates.
Expected Results and Data Presentation
The following tables summarize the expected outcomes of the proposed experiments, which would collectively confirm lanosterol 14α-demethylase as the molecular target of this compound.
Table 1: Expected Minimum Inhibitory Concentrations (MICs) of this compound
| Fungal Strain | Genotype | Expected MIC of this compound (µg/mL) | Rationale |
| Wild-Type | ERG11 | Baseline susceptibility | The presence of the target enzyme allows for normal drug efficacy. |
| ERG11 Deletion | Δerg11 | Highly Resistant / Viability Dependent on Media | The absence of the drug's target should confer high resistance. Note: ERG11 can be essential in some fungi, requiring specific media for viability. |
| ERG11 Overexpression | OE-ERG11 | Increased Resistance | An increased amount of the target enzyme requires a higher drug concentration for inhibition.[8][9][10][11] |
Table 2: Expected Impact on Fungal Growth
| Fungal Strain | Treatment | Expected Growth | Rationale |
| Wild-Type | No Drug | Normal | Uninhibited growth. |
| Wild-Type | This compound (sub-MIC) | Inhibited | The drug inhibits the target enzyme, slowing down growth. |
| Δerg11 | This compound (sub-MIC) | Unaffected | The absence of the target renders the drug ineffective at this concentration. |
| OE-ERG11 | This compound (sub-MIC) | Minimally Affected | The higher level of the target enzyme overcomes the inhibitory effect of the sub-MIC drug concentration. |
Table 3: Expected Sterol Composition Changes
| Fungal Strain | Treatment | Expected Ergosterol Level | Expected Lanosterol Level | Rationale |
| Wild-Type | No Drug | Normal | Low | Normal ergosterol biosynthesis. |
| Wild-Type | This compound | Decreased | Increased | Inhibition of lanosterol 14α-demethylase leads to a buildup of its substrate (lanosterol) and a decrease in its product (which leads to ergosterol).[1][2] |
| OE-ERG11 | This compound | Slightly Decreased / Normal | Slightly Increased / Normal | The overexpressed enzyme can partially overcome the drug's inhibitory effect, leading to a more normal sterol profile compared to the treated wild-type. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
The combination of genetic manipulation of the putative target gene, ERG11, with robust phenotypic and biochemical analyses provides a powerful and definitive approach to confirm the molecular target of this compound. The expected results—demonstrating that deletion of ERG11 confers resistance, while its overexpression diminishes susceptibility—coupled with the predictable alterations in the fungal sterol profile, would provide strong evidence that lanosterol 14α-demethylase is the primary site of action for this antifungal agent. This experimental framework can be adapted to validate the targets of other novel antifungal compounds, contributing to a more rational and efficient drug development process.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [journals.rcsi.science]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
Evaluating the efficacy of Omoconazole nitrate versus other imidazoles in inhibiting biofilm formation
A critical challenge in treating fungal infections is the formation of biofilms, structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. This matrix renders the embedded fungi significantly more resistant to conventional antifungal agents than their free-floating, or planktonic, counterparts. The imidazole class of antifungals, which function by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane, are widely used in clinical practice. However, their efficacy against fungal biofilms can vary. This guide provides a comparative evaluation of the biofilm-inhibiting properties of several key imidazole derivatives, supported by experimental data from in vitro studies. While this analysis aims to include omoconazole nitrate, a thorough review of existing scientific literature reveals a significant gap in research specifically evaluating its efficacy against fungal biofilms. Therefore, this guide will focus on the available data for other prominent imidazoles: miconazole, clotrimazole, and ketoconazole.
Comparative Efficacy Against Fungal Biofilms
The following table summarizes quantitative data from various studies on the efficacy of miconazole, clotrimazole, and ketoconazole in inhibiting and eradicating fungal biofilms, primarily those of Candida and Malassezia species. Key metrics include the Minimum Inhibitory Concentration (MIC) for planktonic cells, the Minimum Biofilm Inhibitory Concentration (MBIC) or Biofilm Inhibitory Concentration (BIC), and the Minimum Biofilm Eradication Concentration (MBEC), which is the concentration required to kill pre-formed biofilms.
| Antifungal Agent | Fungal Species | Metric | Concentration (µg/mL) | Substrate/Model | Source(s) |
| Miconazole | Candida spp. (various) | Planktonic MIC | 0.016 - 32 | Broth Microdilution | [1] |
| C. glabrata MYA-275 | % Metabolic Activity Reduction | 83.7% at 96 µg/mL | Acrylic Discs | [1][2] | |
| C. tropicalis 8122/06 | % Metabolic Activity Reduction | 75.4% at 96 µg/mL | Acrylic Discs | [1][2] | |
| C. parapsilosis 11375/07 | % Metabolic Activity Reduction | 46.1% at 96 µg/mL | Acrylic Discs | [1][2] | |
| Candida spp. (various) | % CFU Reduction | 89.3% - 99.1% | Silicone Discs | [3] | |
| Clotrimazole | Candida albicans | Planktonic MIC | 15 | Broth Macrodilution | [4] |
| Candida albicans | MBIC | 18 - 128 | Microtiter Plate | [5] | |
| Candida albicans | MBEC | 0.25 - 4 | 96-well Plates | [6] | |
| Candida albicans | MBEC | 256 - 512 | Microtiter Plate | [5] | |
| Ketoconazole | Malassezia pachydermatis | Planktonic MIC₉₀ | 0.032 | Broth Microdilution | [7] |
| Malassezia pachydermatis | Biofilm EC₅₀ | 18-169 times higher than planktonic | 96-well Plates | [7] | |
| Candida albicans | % Biomass Reduction | 22% - 80.7% | Not Specified | [8] |
Mechanism of Action and Experimental Protocols
The primary mechanism of action for imidazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death.
References
- 1. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. Antibiofilm Activity of Curcumin and Piperine and Their Synergistic Effects with Antifungals against Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jssm.umt.edu.my [jssm.umt.edu.my]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Omoconazole Nitrate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Omoconazole nitrate, an imidazole antifungal agent, requires careful handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA).[1][2] These regulations provide a framework for managing hazardous and non-hazardous waste from generation to final disposal.[1][3] Many states have their own, often more stringent, regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Core Disposal Principles
The fundamental principles for the disposal of this compound are centered on preventing its release into the environment.
-
AVOID SEWER DISPOSAL : Under no circumstances should this compound waste, including dilute solutions, be flushed down the drain. This can lead to the contamination of water sources.[4]
-
PREVENT ENVIRONMENTAL RELEASE : All necessary precautions must be taken to prevent spills and accidental release into the environment.[4]
-
WASTE SEGREGATION : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management protocols.[4]
Detailed Disposal Procedures
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
Proper identification and segregation at the point of generation are crucial for safe disposal.
| Waste Type | Description | Disposal Container |
| Pure this compound | Unused, expired, or off-specification pure chemical. | Labeled Hazardous Chemical Waste Container |
| Contaminated Solids | Gloves, weighing paper, pipette tips, and other lab materials in direct contact with this compound. | Labeled Hazardous Chemical Waste Container |
| Contaminated Liquids | Solutions containing this compound. | Labeled Hazardous Liquid Waste Container |
| Empty Containers | Original containers that held this compound. | Dispose of as contaminated packaging according to official regulations. Do not reuse.[5] |
-
All waste containing this compound should be managed as hazardous chemical waste.
Step 2: Packaging and Labeling
Proper packaging and labeling are essential for the safety of personnel and for regulatory compliance.
-
Containers : Use only approved, leak-proof, and clearly labeled containers for hazardous waste. Containers should be compatible with the chemical nature of this compound.
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols as indicated by the Safety Data Sheet (SDS).
Step 3: Storage Pending Disposal
Temporary storage of hazardous waste must be handled with care.
-
Store waste containers in a designated, secure, cool, dry, and well-ventilated area.[4]
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
Step 4: Final Disposal
Final disposal must be conducted by qualified professionals.
-
Licensed Waste Contractor : Arrange for pickup by a licensed hazardous waste contractor. This process is typically managed by your institution's EHS department.[4]
-
Documentation : Ensure all waste transfer documentation is complete and accurate, adhering to both institutional and regulatory requirements.
-
Incineration : Most pharmaceutical waste is incinerated at a licensed facility to ensure complete destruction.[2]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collection : Collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Omoconazole nitrate
Omoconazole nitrate is an imidazole antifungal drug.[1][2] Like other azole antifungals, it functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[3] Compounds in this class, such as Oxiconazole nitrate, are classified as potentially hazardous, causing skin and serious eye irritation.[4] Therefore, handling this compound requires stringent safety measures to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound. The required level of protection varies depending on the specific laboratory activity.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemical-resistant nitrile gloves.[5] | Safety goggles and a face shield.[5] | A fit-tested N95 respirator or higher is recommended, especially when handling powders that can become airborne.[5][6] | Disposable, solid-front gown with tight-fitting cuffs.[5] |
| Preparing Solutions | Double-gloving with chemical-resistant nitrile gloves.[5] | Chemical splash goggles and a face shield.[5] | All work should be conducted within a certified chemical fume hood to avoid inhalation of aerosols.[5][7] | Chemical-resistant disposable gown.[5] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves.[5] | Safety glasses with side shields.[5][8] | Not generally required if performed in a well-ventilated area or a biological safety cabinet.[5] | Standard laboratory coat.[5] |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves.[5] | Chemical splash goggles.[5] | Not typically required if the area is well-ventilated.[5] | Fluid-resistant lab coat or disposable gown.[5] |
Experimental Protocols: Handling and Preparation
Adherence to strict protocols is essential to minimize exposure and ensure a safe laboratory environment.
Protocol for Weighing and Preparing a Stock Solution:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[8]
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[5]
-
Assemble all required PPE as specified in the table above for handling the solid compound.[5]
-
-
Weighing:
-
Inside the chemical fume hood, place a suitable container on an analytical balance and tare it.
-
Using a chemical spatula, carefully transfer the desired amount of solid this compound to the container.
-
Handle the powder gently to minimize the creation of dust.[8][9]
-
Securely close the primary container of this compound immediately after weighing.
-
-
Solubilization:
-
Post-Handling:
Operational Plans: Spill Management and Disposal
Proper planning for spills and waste disposal is a critical component of laboratory safety.
Spill Management Protocol:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[10]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.[4][10]
-
Absorb and Collect:
-
Package for Disposal: Place all contaminated materials, including absorbent paper and cleaning supplies, into a suitable, labeled container for disposal as hazardous waste.[9][10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of all cleaning materials as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and used PPE, must be treated as hazardous chemical waste.
-
Collection: Collect all contaminated materials in clearly labeled, sealed containers designated for hazardous waste.[10]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents.[7][10]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[9][10] Do not discharge this compound waste into sewer systems or drains.[10]
Safety Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C20H18Cl3N3O5 | CID 3036590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 83621-06-1 [chemicalbook.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
